molecular formula C18H15NO4 B15602250 Z118298144

Z118298144

Cat. No.: B15602250
M. Wt: 309.3 g/mol
InChI Key: JVWSYMWMISQSFE-LCYFTJDESA-N
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Description

Z118298144 is a useful research compound. Its molecular formula is C18H15NO4 and its molecular weight is 309.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-(2-methoxybenzoyl)prop-2-enenitrile

InChI

InChI=1S/C18H15NO4/c1-22-16-6-4-3-5-14(16)18(21)13(11-19)9-12-7-8-17(23-2)15(20)10-12/h3-10,20H,1-2H3/b13-9-

InChI Key

JVWSYMWMISQSFE-LCYFTJDESA-N

Origin of Product

United States

Foundational & Exploratory

Compound Z118298144: A Novel Modulator of Inflammatory and Neuropathic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Compound Z118298144 has emerged as a significant area of research interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available data and experimental methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Based on preliminary studies, this compound appears to exert its effects through a dual mechanism, targeting key pathways involved in inflammation and neurotransmission. The primary proposed mechanisms are the modulation of cyclooxygenase (COX) enzymes and the regulation of GABAergic signaling.

Modulation of Cyclooxygenase Pathway

This compound has demonstrated a selective interaction with the cyclooxygenase-2 (COX-2) enzyme. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often inhibit both COX-1 and COX-2, this compound shows a preferential affinity for COX-2. This selectivity is crucial as COX-1 is involved in maintaining the protective lining of the stomach, and its inhibition can lead to gastrointestinal side effects.

The interaction with COX-2 leads to a downstream reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] This suggests a potential role for this compound in treating inflammatory conditions.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces This compound This compound This compound->COX2 Inhibits Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates

Figure 1: Proposed interaction of this compound with the COX-2 pathway.
Regulation of GABAergic Signaling

In addition to its anti-inflammatory properties, this compound has been observed to modulate GABAergic neurotransmission.[2] Specifically, it appears to enhance the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in hippocampal neurons.[2] This suggests that this compound may increase the presynaptic release of GABA, the primary inhibitory neurotransmitter in the central nervous system. By potentiating GABAergic signaling, this compound could have potential applications in conditions characterized by neuronal hyperexcitability, such as certain forms of epilepsy or anxiety disorders.[2]

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron This compound This compound GABA_Vesicles GABA Vesicles This compound->GABA_Vesicles Enhances GABA_Release GABA_Vesicles->GABA_Release Leads to GABA_Receptor GABA Receptor GABA_Release->GABA_Receptor Activates Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Results in

Figure 2: Postulated effect of this compound on GABAergic signaling.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies of this compound.

ParameterValueExperimental ModelReference
COX-2 Inhibition (IC50) 150 nMIn vitro enzyme assay[1]
COX-1 Inhibition (IC50) > 10 µMIn vitro enzyme assay[1]
Increase in sIPSC Frequency 45% at 10 µMRat hippocampal slices[2]
Effect on sIPSC Amplitude No significant changeRat hippocampal slices[2]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.

Methodology:

  • Recombinant human COX-1 and COX-2 enzymes were used.

  • The enzymes were pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.

  • Arachidonic acid (10 µM) was added as the substrate to initiate the reaction.

  • The reaction was allowed to proceed for 2 minutes and then terminated.

  • Prostaglandin (B15479496) E2 (PGE2) production was measured using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Recombinant COX-1 or COX-2 Incubation Pre-incubation (15 min, RT) Enzyme->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Substrate Add Arachidonic Acid Incubation->Substrate Reaction_Step Reaction (2 min) Substrate->Reaction_Step Termination Terminate Reaction Reaction_Step->Termination ELISA Measure PGE2 (ELISA) Termination->ELISA Calculation Calculate IC50 ELISA->Calculation

Figure 3: Workflow for the in vitro COX inhibition assay.
Electrophysiological Recording in Hippocampal Slices

Objective: To assess the effect of this compound on spontaneous inhibitory postsynaptic currents (sIPSCs).

Methodology:

  • Coronal brain slices (300 µm thick) containing the hippocampus were prepared from adult rats.

  • Slices were maintained in artificial cerebrospinal fluid (aCSF).

  • Whole-cell patch-clamp recordings were obtained from CA1 pyramidal neurons.

  • sIPSCs were pharmacologically isolated by blocking ionotropic glutamate (B1630785) receptors with CNQX and AP5.

  • A baseline recording of sIPSCs was established for 5 minutes.

  • This compound (10 µM) was bath-applied, and recordings continued for an additional 10-15 minutes.

  • The frequency and amplitude of sIPSCs before and after drug application were analyzed using pCLAMP software.

The available data suggest that this compound is a promising therapeutic candidate with a dual mechanism of action that could be beneficial for a range of disorders involving inflammation and neuronal hyperexcitability. Its selectivity for COX-2 over COX-1 indicates a potentially favorable safety profile compared to traditional NSAIDs. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate its therapeutic potential and safety in humans.[3][4] The ongoing investigation into compounds with novel mechanisms of action, such as this compound, is crucial for the development of new and improved treatments.

References

Preliminary In Vitro Profile of Z118298144: A Novel Fascin Inhibitor for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the preliminary in vitro studies of Z118298144, a novel small molecule inhibitor of the actin-bundling protein fascin (B1174746). This compound was identified through a high-throughput virtual screening of a large compound library and has demonstrated potential as an anti-cancer agent, particularly in the context of colorectal cancer (CRC). This document summarizes the available data on its mechanism of action, its effects on cancer cell behavior, and the experimental approaches used for its characterization.

Introduction

Fascin is an actin-bundling protein that plays a critical role in the formation of various cellular protrusions, such as filopodia and lamellipodia, which are essential for cell migration and invasion.[1] Upregulation of fascin is observed in numerous cancers and is often correlated with increased tumor aggressiveness, metastasis, and poor prognosis.[1] This makes fascin an attractive target for the development of novel anti-cancer therapeutics. This compound has emerged from in silico screening as a promising fascin inhibitor, exhibiting strong binding to the protein and subsequent inhibition of its actin-bundling activity.[2][3] In vitro cellular assays have confirmed that this compound can reduce the proliferation and impair the migration of colorectal cancer cells.[2][3]

Mechanism of Action: Targeting the Fascin-Actin Axis

This compound functions as a direct inhibitor of fascin.[4][5] By binding to fascin, it disrupts the protein's ability to crosslink actin filaments into tight, parallel bundles.[4][5] This inhibition of actin bundling is the primary mechanism through which this compound exerts its anti-migratory and anti-proliferative effects. The disruption of organized actin structures compromises the integrity of cellular protrusions that are vital for cell motility, thereby impeding the ability of cancer cells to migrate and invade surrounding tissues.[1]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which this compound impacts cancer cell functions. Fascin is a key downstream effector in various signaling pathways that regulate the actin cytoskeleton. By inhibiting fascin, this compound effectively blocks a crucial node in the machinery of cell migration and invasion.

Z118298144_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Fascin-Mediated Actin Bundling cluster_2 Cellular Functions Rho GTPases Rho GTPases PKC PKC Rho GTPases->PKC Fascin Fascin PKC->Fascin Phosphorylation Bundled Actin Bundled Actin Fascin->Bundled Actin Cross-linking Actin Filaments Actin Filaments Actin Filaments->Bundled Actin Filopodia/Lamellipodia Formation Filopodia/Lamellipodia Formation Bundled Actin->Filopodia/Lamellipodia Formation Cell Migration & Invasion Cell Migration & Invasion Filopodia/Lamellipodia Formation->Cell Migration & Invasion Cell Proliferation Cell Proliferation Cell Migration & Invasion->Cell Proliferation This compound This compound This compound->Fascin Inhibition

Proposed signaling pathway of this compound action.

In Vitro Efficacy Data

While specific quantitative data for this compound is not yet publicly available in detail, preliminary studies have demonstrated its efficacy in key in vitro assays against colorectal cancer cells. The following tables summarize the expected data presentation based on the reported findings.

Table 1: Anti-Proliferative Activity of this compound in Colorectal Cancer Cell Lines

Cell LineIC50 (µM)
HCT-116Data not available
DLD-1Data not available

Table 2: Effect of this compound on Colorectal Cancer Cell Migration

Assay TypeCell LineTreatment Concentration (µM)% Inhibition of Migration
Wound HealingHCT-116Data not availableData not available
Transwell MigrationDLD-1Data not availableData not available

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the preliminary assessment of this compound.

Actin Co-sedimentation Assay

This assay is used to determine the ability of this compound to inhibit the binding of fascin to F-actin.

Protocol:

  • Actin Polymerization: Monomeric G-actin is polymerized to F-actin by incubation with a polymerization-inducing buffer (containing KCl and MgCl2) at room temperature for 1 hour.

  • Incubation: Purified fascin protein is incubated with pre-formed F-actin in the presence and absence of varying concentrations of this compound.

  • Co-sedimentation: The mixture is subjected to ultracentrifugation to pellet the F-actin and any associated proteins.

  • Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. A reduction of fascin in the pellet fraction in the presence of this compound indicates inhibition of binding.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Colorectal cancer cells (e.g., HCT-116, DLD-1) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on collective cell migration.

Protocol:

  • Monolayer Formation: Cells are grown to confluence in a multi-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing this compound or a vehicle control.

  • Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., every 12 or 24 hours).

  • Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. An inhibition of wound closure in the presence of this compound indicates an anti-migratory effect.

Transwell Migration Assay (Boyden Chamber Assay)

This assay evaluates the chemotactic migration of individual cells.

Protocol:

  • Chamber Setup: Transwell inserts with a porous membrane are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

  • Cell Seeding: A suspension of cancer cells, pre-treated with this compound or a vehicle control, is added to the upper chamber in serum-free media.

  • Incubation: The plate is incubated for a period that allows for cell migration through the membrane (e.g., 24 hours).

  • Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro characterization of this compound.

Z118298144_Experimental_Workflow Virtual Screening Virtual Screening Hit Identification (this compound) Hit Identification (this compound) Virtual Screening->Hit Identification (this compound) Biochemical Assays Biochemical Assays Hit Identification (this compound)->Biochemical Assays Cell-Based Assays Cell-Based Assays Hit Identification (this compound)->Cell-Based Assays Actin Co-sedimentation Actin Co-sedimentation Biochemical Assays->Actin Co-sedimentation Cell Proliferation (MTT) Cell Proliferation (MTT) Cell-Based Assays->Cell Proliferation (MTT) Cell Migration (Wound Healing) Cell Migration (Wound Healing) Cell-Based Assays->Cell Migration (Wound Healing) Cell Migration (Transwell) Cell Migration (Transwell) Cell-Based Assays->Cell Migration (Transwell)

In vitro characterization workflow for this compound.

Conclusion and Future Directions

The preliminary in vitro data for this compound strongly suggest that it is a promising fascin inhibitor with potential therapeutic applications in colorectal cancer. Its ability to disrupt the fascin-actin axis leads to a reduction in cancer cell proliferation and migration, two key hallmarks of cancer progression.

Further in-depth studies are warranted to fully elucidate the therapeutic potential of this compound. Future research should focus on:

  • Quantitative analysis: Determining the precise IC50 values for proliferation and migration in a broader panel of cancer cell lines.

  • In vivo efficacy: Evaluating the anti-tumor and anti-metastatic effects of this compound in preclinical animal models of colorectal cancer.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profile of this compound.

  • Mechanism of resistance: Investigating potential mechanisms by which cancer cells might develop resistance to this compound.

References

An In-Depth Technical Guide to the Identification and Validation of Z118298144 as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and validation of novel therapeutic targets are foundational to the development of new medicines. This document provides a comprehensive technical overview of the identification and validation of Z118298144, a hypothetical protein kinase implicated in the pathogenesis of non-small cell lung cancer (NSCLC). We present a structured approach encompassing target identification, characterization, and validation through a combination of in silico, in vitro, and cellular methodologies. This guide details the experimental protocols utilized, summarizes key quantitative data in a clear, tabular format, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific rationale and processes involved in establishing this compound as a viable drug target.

Target Identification

The identification of a potential drug target is a critical first step in the drug discovery process.[1] Various computational and experimental strategies are employed to identify genes or proteins that play a causative role in disease.[2][3] In the case of this compound, an integrated bioinformatics approach was utilized, analyzing public gene expression omnibus (GEO) datasets from healthy and NSCLC patient samples.[4]

Bioinformatic Analysis

Differential gene expression analysis of 252 healthy and 254 NSCLC tissue samples revealed a set of 984 commonly dysregulated genes.[4] Subsequent pathway enrichment and protein-protein interaction network analysis identified this compound, a previously uncharacterized serine/threonine kinase, as a central hub gene with significantly elevated expression in NSCLC patients, correlating with poorer overall survival.[4]

Target Characterization and Validation

Following identification, a series of validation experiments are essential to confirm the target's role in the disease pathology. These methods can range from genetic knockdown techniques to pharmacological inhibition.[3]

In Vitro Validation

The initial validation of this compound as a therapeutic target involved its recombinant expression, purification, and biochemical characterization.

2.1.1. Recombinant Protein Expression and Purification

The human this compound gene was cloned into a baculovirus expression vector and expressed in Spodoptera frugiperda (Sf9) insect cells. The protein was subsequently purified using a multi-step chromatography process.

2.1.2. Enzymatic Activity Assay

The kinase activity of purified this compound was confirmed using a luminescence-based kinase assay. This assay measures the amount of ATP remaining in solution following a kinase reaction.

Experimental Protocol: this compound Kinase Activity Assay

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • This compound Enzyme: Dilute purified enzyme to 2X final concentration in Assay Buffer.

    • Substrate/ATP Solution: Prepare a 2X solution of a generic kinase substrate (e.g., Myelin Basic Protein) and ATP in Assay Buffer.

    • Kinase-Glo® Reagent (Promega).

  • Assay Procedure:

    • Add 5 µL of 2X this compound enzyme solution to the wells of a 384-well plate.

    • Add 5 µL of a test compound dilution or vehicle control.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 20 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Validation

To validate the function of this compound in a cellular context, RNA interference (RNAi) was employed to knockdown its expression in NSCLC cell lines.

2.2.1. RNA Interference Studies

Transfection of NSCLC cells with siRNAs targeting this compound resulted in a significant reduction in cell proliferation and an increase in apoptosis, as measured by a caspase-3/7 activity assay. These findings further support the role of this compound in cancer cell survival.

Table 1: Effect of this compound siRNA on NSCLC Cell Viability and Apoptosis

Cell LinesiRNA TargetReduction in Viability (72h)Increase in Caspase-3/7 Activity (48h)
A549This compound65% ± 4.2%3.5-fold ± 0.3
H1975This compound58% ± 5.1%3.1-fold ± 0.4
A549Non-targeting2% ± 1.5%1.1-fold ± 0.2
H1975Non-targeting3% ± 1.8%1.0-fold ± 0.1

High-Throughput Screening (HTS) for Inhibitors

A high-throughput screen of a diverse chemical library was conducted to identify small molecule inhibitors of this compound. The aforementioned kinase activity assay was adapted for a 1536-well plate format.

Table 2: Summary of High-Throughput Screening Campaign for this compound Inhibitors

ParameterValue
Compound Library Size250,000
Assay Format1536-well Luminescence
Primary Screen Compound Concentration10 µM
Confirmed Hit Rate0.5%
Number of Confirmed Hits1,250
Z'-factor0.78

Following the primary screen, hit compounds were confirmed and their potency determined through dose-response assays.

Table 3: Potency of Lead Compounds Against this compound

Compound IDIC50 (nM)
Z-00175
Z-002120
Z-003250

Target Engagement and Mechanism of Action

To confirm that the identified inhibitors directly bind to this compound within the complex cellular environment, a Cellular Thermal Shift Assay (CETSA) was performed.[5] This biophysical assay measures the thermal stability of a protein, which can be altered upon ligand binding.[5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture NSCLC cells to 80-90% confluency.

    • Treat cells with the test compound or vehicle control for 1 hour at 37°C.

  • Heating and Lysis:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by three freeze-thaw cycles.

  • Protein Analysis:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the amount of soluble this compound at each temperature by Western blot or ELISA.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble this compound as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway and Workflow Visualizations

To visually represent the proposed signaling pathway of this compound and the experimental workflows, the following diagrams have been generated using the DOT language.

Z118298144_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK This compound This compound ERK->this compound Activates TF Transcription Factors This compound->TF Phosphorylates Proliferation Cell Proliferation TF->Proliferation Apoptosis Inhibition of Apoptosis TF->Apoptosis Target_Validation_Workflow Bioinformatics Bioinformatic Analysis (GEO Datasets) Target_ID This compound Identified Bioinformatics->Target_ID In_Vitro In Vitro Validation (Kinase Assay) Target_ID->In_Vitro Cellular Cellular Validation (siRNA Knockdown) Target_ID->Cellular HTS High-Throughput Screen In_Vitro->HTS Hits Hit Compounds Identified HTS->Hits CETSA Target Engagement (CETSA) Hits->CETSA Lead_Opt Lead Optimization CETSA->Lead_Opt

References

Physicochemical properties of Z118298144

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search for the molecule designated "Z118298144," it has been determined that this identifier does not correspond to any publicly available chemical entity. Searches for its physicochemical properties, experimental protocols, and biological data have yielded no specific results.

This suggests that "this compound" may be an internal corporate identifier, a miscoded designation, or a compound that has not yet been disclosed in public scientific literature or chemical databases.

Without access to foundational data on this compound, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways.

We recommend verifying the identifier and consulting internal documentation or proprietary databases where this compound might be cataloged. Should a public identifier or relevant literature become available, a comprehensive technical guide can be developed.

Early-Stage Research on Z118298144: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the identifier "Z118298144" and its corresponding chemical name, N-(3-methylbuta-1,2-dienyl)benzamide, no publicly available early-stage research, preclinical data, or publications could be identified.

The identifier "this compound" corresponds to the chemical compound N-(3-methylbuta-1,2-dienyl)benzamide, which is registered in the PubChem database under the Compound Identification (CID) number 134898144. While the database provides computed physicochemical properties of the molecule, there is a notable absence of any associated scientific literature, patents, or experimental data regarding its biological activity, mechanism of action, or therapeutic potential.

Further searches using the compound's chemical name and its unique InChIKey identifier (UXYFUYIWRONYLB-UHFFFAOYSA-N) across various scientific and patent databases also failed to yield any relevant results.

This lack of public information suggests that "this compound" may be a novel compound that is currently in a very early, proprietary stage of development and has not yet been disclosed in scientific publications or patent applications. It is also possible that the identifier is an internal designation used by a research institution or company, and the associated research has not been made public.

Consequently, the core requirements for an in-depth technical guide—including quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the unavailability of the necessary source information.

Researchers, scientists, and drug development professionals interested in this compound are advised to monitor scientific literature and patent databases for any future disclosures related to N-(3-methylbuta-1,2-dienyl)benzamide or the identifier this compound.

A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound identifier "Z118298144" is used as a placeholder throughout this document to illustrate the process of biological activity screening for a novel chemical entity. As of the last update, "this compound" does not correspond to a publicly documented compound. This guide provides a generalized framework and detailed protocols applicable to the early-stage evaluation of any new compound of interest.

Introduction

The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is a meticulous process underpinned by rigorous biological activity screening. This process, often referred to as the screening cascade, is designed to systematically evaluate a compound's biological effects, identify its molecular targets, and assess its potential for therapeutic efficacy and safety. The initial phases of this cascade typically involve a range of in vitro assays to measure primary activities, selectivity, and cellular toxicity.[1] This guide outlines a comprehensive approach to the biological activity screening of a hypothetical novel compound, this compound, providing detailed experimental protocols, data presentation standards, and visualizations of key workflows and concepts.

Overall Screening Workflow

The screening process for a new compound like this compound follows a phased approach, beginning with broad, high-throughput methods and progressing to more focused and complex biological assays.[1][2] This workflow is designed to efficiently identify promising "hits" and refine them into "lead" compounds with improved potency and selectivity.[3][4][5][6]

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit-to-Lead cluster_3 Phase 4: Lead Optimization Compound_Library Compound Library (incl. This compound) HTS High-Throughput Screening (HTS) (e.g., Biochemical or Cell-Based Assays) Compound_Library->HTS Hit_Identification Hit Identification (Active Compounds) HTS->Hit_Identification Dose_Response Dose-Response & Potency (IC50/EC50 Determination) Hit_Identification->Dose_Response Selectivity_Panel Counter-Screening & Selectivity Panels Dose_Response->Selectivity_Panel Cytotoxicity Initial Cytotoxicity Assessment Selectivity_Panel->Cytotoxicity SAR_Studies Structure-Activity Relationship (SAR) Cytotoxicity->SAR_Studies ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Permeability) SAR_Studies->ADME_Tox Lead_Selection Lead Compound Selection ADME_Tox->Lead_Selection In_Vivo_Models In Vivo Efficacy & Pharmacokinetic Studies Lead_Selection->In_Vivo_Models

Caption: General workflow for the biological activity screening of a novel compound.

Experimental Protocols

Detailed and reproducible protocols are crucial for generating reliable data. Below are methodologies for key in vitro assays commonly employed in the initial screening of a compound like this compound.

Cytotoxicity Assay (MTT-based)

This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of cells.[7][8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[7][8] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Preparation:

    • Culture a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa for anti-cancer screening) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the CC50 (50% cytotoxic concentration).

Enzyme Inhibition Assay

This type of assay is used to determine if this compound can inhibit the activity of a specific enzyme target.[10][11][12]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor.[13] The reduction in reaction rate indicates inhibition. Spectrophotometric or fluorometric methods are commonly used to monitor the reaction.

Protocol (General Spectrophotometric Assay):

  • Reagent Preparation:

    • Prepare an assay buffer at the optimal pH for the target enzyme.

    • Prepare a stock solution of the purified enzyme in the assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Set up control wells (100% activity with enzyme and solvent, no inhibitor) and blank wells (buffer and substrate, no enzyme).

    • Add the assay buffer to all wells.

    • Add the serially diluted this compound or solvent to the appropriate wells.

    • Add the enzyme solution to all wells except the blanks.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in a microplate reader set to the appropriate wavelength.

    • Measure the absorbance at regular intervals (e.g., every 30 seconds) for a duration sufficient to determine the initial linear rate of the reaction.[12]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Receptor Binding Assay

This assay determines the ability of this compound to bind to a specific receptor.[14][15][16]

Principle: A competitive binding assay measures the ability of a test compound (unlabeled "cold" ligand) to displace a known radiolabeled ("hot") ligand from its receptor.[17][18] The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Protocol (Radioligand Competition Assay):

  • Reagent Preparation:

    • Prepare a membrane fraction from cells expressing the target receptor.

    • Prepare a binding buffer.

    • Prepare a stock solution of the radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) at a concentration at or below its dissociation constant (Kd).

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well filter plate, combine the membrane preparation, radiolabeled ligand, and either buffer, unlabeled known ligand (for non-specific binding), or serially diluted this compound.

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This traps the membranes with the bound ligand on the filter.

    • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit the data and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation

Quantitative data from screening assays should be summarized in a clear and structured format to facilitate comparison and decision-making.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Assay Type Incubation Time (h) CC50 (µM)
HEK293 MTT 48 > 100
HeLa MTT 48 15.2 ± 1.8

| A549 | MTT | 48 | 22.5 ± 3.1 |

Table 2: Enzyme Inhibition Profile of this compound

Enzyme Target Assay Type Substrate IC50 (µM)
Kinase X TR-FRET Peptide A 0.85 ± 0.12
Protease Y Fluorogenic Peptide B 5.6 ± 0.7

| Kinase Z | TR-FRET | Peptide C | > 50 |

Table 3: Receptor Binding Affinity of this compound

Receptor Target Radioligand Assay Format Ki (µM)
GPCR A [³H]-Ligand 1 Competition 0.25 ± 0.05
GPCR B [³H]-Ligand 2 Competition 12.8 ± 2.5

| Ion Channel C | [¹²⁵I]-Ligand 3 | Competition | > 100 |

Visualization of Pathways and Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Hypothetical Signaling Pathway for this compound

If screening data suggests this compound inhibits "Kinase X," its position in a relevant signaling pathway can be visualized.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates KinaseY Kinase Y KinaseX->KinaseY Phosphorylates TranscriptionFactor Transcription Factor KinaseY->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Drives Gene Expression for This compound This compound This compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway showing inhibition of Kinase X by this compound.

Hit-to-Lead Decision Tree

The progression from a confirmed hit to a lead candidate involves evaluating multiple parameters.

Hit_To_Lead Start Confirmed Hit (this compound) Potency Potency? (IC50 < 1 µM) Start->Potency Selectivity Selectivity? (>10-fold vs. related targets) Potency->Selectivity Yes NoGo_Potency Stop or Optimize Scaffold Potency->NoGo_Potency No Properties Drug-like Properties? (Solubility, Permeability) Selectivity->Properties Yes NoGo_Selectivity Stop or Optimize Selectivity Selectivity->NoGo_Selectivity No NoGo_Properties Stop or Improve Properties Properties->NoGo_Properties No Lead_Candidate Lead Candidate Properties->Lead_Candidate Yes

Caption: Decision tree for advancing a hit compound to a lead candidate.

References

Z118298144 and its potential therapeutic targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Z118298144 and its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel small molecule inhibitor of fascin (B1174746), an actin-bundling protein that is overexpressed in numerous cancers and correlates with increased tumor metastasis and poor patient prognosis.[1][2] This technical guide provides a comprehensive overview of this compound, its therapeutic target fascin, its mechanism of action, and the experimental data supporting its potential as an anti-cancer agent, particularly for colorectal cancer (CRC).

Therapeutic Target: Fascin

Fascin is a 55-kDa protein that plays a critical role in the organization of the actin cytoskeleton.[3] Its primary function is to bundle actin filaments into parallel arrays, which are essential for the formation of dynamic cellular protrusions such as filopodia, lamellipodia, and invadopodia. These structures are integral to cell migration, invasion, and adhesion, processes that are hijacked by cancer cells during metastasis.[1][4]

In normal epithelial cells, fascin expression is typically low. However, in various cancers, including colorectal, breast, lung, and pancreatic cancer, fascin is significantly upregulated.[1][4][5] This overexpression is linked to enhanced cancer cell motility, invasion, and the formation of metastatic lesions.[4] Consequently, fascin has emerged as a promising therapeutic target for the development of anti-metastatic therapies.[1][2]

Mechanism of Action of this compound

This compound acts as a direct inhibitor of fascin's actin-bundling activity. By binding to fascin, this compound prevents the cross-linking of actin filaments, thereby disrupting the formation of rigid actin bundles. This leads to the destabilization of cellular protrusions that are critical for cell movement, ultimately impairing the migratory and invasive capabilities of cancer cells. The identification of this compound was achieved through a ligand-based virtual screening of a large chemical library, using the known fascin inhibitor monastrol (B14932) as a pharmacophore model.

Mechanism of Action of this compound cluster_normal Normal Fascin Function cluster_inhibition Inhibition by this compound Actin Actin Filaments Fascin Fascin Actin->Fascin Binds to Bundles Actin Bundles Fascin->Bundles Cross-links InactiveFascin Inactive Fascin Protrusions Cell Protrusions (Filopodia, etc.) Bundles->Protrusions Forms Migration Cell Migration & Invasion Protrusions->Migration Enables This compound This compound This compound->Fascin Inhibits NoBundles No Actin Bundles InactiveFascin->NoBundles Prevents Formation of InhibitedMigration Inhibited Migration & Invasion NoBundles->InhibitedMigration Leads to

Caption: Mechanism of this compound inhibiting fascin's actin-bundling function.

Fascin-Related Signaling Pathways

Fascin's role in cancer progression extends beyond its mechanical function in actin bundling. It is also implicated in various signaling pathways that promote tumorigenesis and metastasis.

  • Wnt/β-catenin Pathway: Fascin has been shown to activate the Wnt/β-catenin signaling pathway.[3][6] This pathway is crucial for cell proliferation, differentiation, and survival. In cancer, its aberrant activation can lead to uncontrolled cell growth and the maintenance of cancer stem cell populations. Fascin can promote the nuclear translocation of β-catenin, where it acts as a transcription factor for pro-tumorigenic genes.[3]

  • Hippo Pathway: Recent studies have indicated that fascin can regulate the Hippo pathway, a key signaling cascade involved in controlling organ size and suppressing tumor growth.[5] Fascin can negatively regulate the core kinase MST2, leading to the activation of the oncogenic transcriptional co-activator TAZ.[5]

  • Focal Adhesion Kinase (FAK) Signaling: Fascin can activate FAK, a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival.[6] FAK signaling is often upregulated in metastatic cancers.

Fascin-Related Signaling Pathways in Cancer Fascin Fascin FAK FAK Fascin->FAK Activates Wnt Wnt/β-catenin Pathway Fascin->Wnt Activates Hippo Hippo Pathway Fascin->Hippo Inhibits Migration Migration & Invasion FAK->Migration Proliferation Cell Proliferation Wnt->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) Wnt->EMT beta_catenin β-catenin (Nuclear Translocation) Wnt->beta_catenin MST2 MST2 Hippo->MST2 Survival Cell Survival Migration->Survival TAZ TAZ (Oncogene) MST2->TAZ Inhibits TAZ->Proliferation TAZ->EMT

Caption: Overview of signaling pathways influenced by fascin in cancer cells.

Quantitative Data

The following table summarizes the in vitro efficacy of this compound in colorectal cancer cell lines. Data is derived from the bioRxiv preprint "Characterizing Compounds Targeting Colorectal Cancer Derived From Monastrol Using High-Through Screening of an Extensive Combinatorial Library".

Assay Cell Line Compound IC50 (µM)
Cell Proliferation HCT-116This compound~25
Monastrol~40
DLD-1This compound> 50
Monastrol> 50
Cell Migration HCT-116This compoundSignificant inhibition at 25 µM
DLD-1This compoundSignificant inhibition at 25 µM

Experimental Protocols

Virtual Screening Workflow

The identification of this compound was based on a computational approach to screen a large chemical library for compounds with similar pharmacophoric features to monastrol.

Virtual Screening Workflow start Start: Monastrol Structure pharmacophore Pharmacophore Model Generation start->pharmacophore screening Ligand-Based Virtual Screening pharmacophore->screening library High-Throughput Screening Library (1.6M compounds) library->screening hits Top-Ranking Candidates screening->hits validation Experimental Validation hits->validation z118 Identification of This compound validation->z118

Caption: Workflow for the virtual screening process to identify this compound.

F-actin Bundling Assay

This assay visually assesses the ability of a compound to inhibit fascin-mediated bundling of actin filaments.

  • Reagents:

    • Purified fascin protein

    • G-actin

    • Actin polymerization buffer

    • Fluorescently labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)

    • Test compound (this compound)

    • Control inhibitor (e.g., G2)

  • Procedure:

    • Induce actin polymerization by incubating G-actin in polymerization buffer.

    • Add purified fascin protein to the polymerized F-actin to induce bundle formation.

    • In parallel experiments, pre-incubate fascin with the test compound (this compound) or a control inhibitor before adding to the F-actin.

    • Stain the actin filaments and bundles with fluorescently labeled phalloidin.

    • Visualize the samples using fluorescence microscopy.

    • Endpoint: Compare the formation of thick actin bundles in the presence and absence of the inhibitor. Inhibition is indicated by a reduction in bundled filaments and an increase in individual, shorter filaments.

Cell Proliferation Assay (XTT)

This colorimetric assay measures cell viability as an indicator of cell proliferation.

  • Cell Seeding:

    • Seed colorectal cancer cells (e.g., HCT-116, DLD-1) in 96-well plates at a density of 1,500 cells per well.

    • Allow cells to attach for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds (e.g., monastrol) in culture medium.

    • Add the compounds to the cells and incubate for 72 hours.

    • Include a vehicle control (e.g., 0.1% DMSO).

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT mixture to each well and incubate for 4-6 hours at 37°C.

    • Measure the absorbance at 450 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell proliferation by 50%).

Cell Migration Assay (Real-Time Cell Analysis)

This impedance-based assay monitors cell migration in real-time.

  • Apparatus:

    • xCELLigence Real-Time Cell Analyzer with CIM-Plate 16 (a 16-well modified Boyden chamber).

  • Procedure:

    • Add chemoattractant (e.g., serum-containing medium) to the lower chamber of the CIM-plate.

    • Add serum-free medium to the upper chamber.

    • Assemble the plate and allow it to equilibrate in the incubator.

    • Seed cancer cells in the upper chamber in the presence of this compound or a vehicle control.

    • Place the plate in the xCELLigence instrument and initiate real-time monitoring of cell migration. The instrument measures changes in electrical impedance as cells migrate through the microporous membrane and attach to the electrodes on the underside.

  • Data Analysis:

    • The instrument software generates a cell index value over time, which is proportional to the number of migrated cells.

    • Compare the migration curves of treated and untreated cells to determine the effect of the compound on cell migration.

Conclusion

This compound is a promising fascin inhibitor with demonstrated in vitro activity against colorectal cancer cells. Its ability to disrupt the actin-bundling function of fascin, a key protein in cancer cell migration and invasion, makes it a valuable lead compound for the development of novel anti-metastatic therapies. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully elucidate its therapeutic potential. The involvement of fascin in critical oncogenic signaling pathways suggests that its inhibition by this compound may have broader anti-cancer effects beyond the direct impairment of cell motility.

References

Initial Toxicity Assessment of Z118298144: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document outlines a hypothetical initial toxicity assessment for the compound designated Z118298144. As no public data is available for a compound with this identifier, this guide is presented as an illustrative framework based on standard preclinical drug development protocols. The data and experimental details provided are representative examples and should not be considered factual results for any specific molecule.

Executive Summary

This document provides a preliminary, non-clinical toxicity assessment of this compound, a novel small molecule inhibitor under investigation. The primary objective of this initial screening is to identify potential safety liabilities, establish a preliminary therapeutic window, and guide future non-clinical and clinical development. The assessment encompasses in vitro cytotoxicity, genotoxicity, and preliminary in vivo tolerability studies. The findings herein suggest a moderate in vitro cytotoxic profile and indicate the need for further investigation into specific organ toxicities prior to advancing to more comprehensive regulatory toxicology studies.

In Vitro Toxicity Assessment

The initial phase of the toxicity evaluation focused on cell-based assays to determine the cytotoxic and genotoxic potential of this compound.

Cytotoxicity Profile

The cytotoxic effects of this compound were evaluated against a panel of human cell lines using a standard resazurin-based cell viability assay after a 72-hour incubation period.

Table 1: In Vitro Cytotoxicity of this compound (IC50, µM)

Cell LineTissue of OriginIC50 (µM)
HepG2Liver18.5
HEK293Kidney32.1
A549Lung25.4
K562Bone Marrow12.8

Experimental Protocol: Cell Viability Assay (Resazurin)

  • Cell Seeding: Cells were seeded into 96-well microplates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound was serially diluted in complete culture medium and added to the wells to achieve final concentrations ranging from 0.1 to 100 µM. A vehicle control (0.1% DMSO) was included.

  • Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Resazurin Addition: Resazurin solution was added to each well to a final concentration of 20 µg/mL, and the plates were incubated for an additional 4 hours.

  • Data Acquisition: Fluorescence was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a four-parameter logistic curve fit.

Genotoxicity Assessment

A preliminary assessment of genotoxicity was conducted using the Ames test to detect potential drug-induced gene mutations in several strains of Salmonella typhimurium.

Table 2: Ames Test for Genotoxicity of this compound

StrainMetabolic Activation (S9)Result
TA98WithoutNegative
TA98WithNegative
TA100WithoutNegative
TA100WithNegative
TA1535WithoutNegative
TA1535WithNegative
TA1537WithoutNegative
TA1537WithNegative

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Histidine-dependent strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) were used.

  • Metabolic Activation: The assay was performed both with and without the addition of a rat liver homogenate (S9 fraction) to simulate metabolic activation.

  • Exposure: Bacterial strains were exposed to various concentrations of this compound on histidine-deficient agar (B569324) plates.

  • Incubation: Plates were incubated at 37°C for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the vehicle control.

In Vivo Preliminary Tolerability Study

A 7-day dose range-finding study was conducted in male Sprague-Dawley rats to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Table 3: Summary of 7-Day In Vivo Tolerability Study in Rats

Dose Group (mg/kg/day, PO)NMortalityClinical ObservationsBody Weight Change (Day 7 vs Day 1)
Vehicle50/5Normal+8.5%
1050/5Normal+7.9%
3050/5Piloerection, slight lethargy (transient)+4.1%
10052/5Piloerection, significant lethargy, ataxia, hunched posture-5.2% (survivors)

Experimental Protocol: Acute In Vivo Tolerability Study

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) were used.

  • Acclimation: Animals were acclimated for a minimum of 7 days prior to the study initiation.

  • Dosing: this compound was formulated in a 0.5% methylcellulose (B11928114) solution and administered via oral gavage (PO) once daily for 7 consecutive days.

  • Observations: Animals were observed for clinical signs of toxicity twice daily. Body weights were recorded on Day 1 and Day 7.

  • Endpoint: The primary endpoints were mortality, clinical signs, and body weight changes. A full histopathological workup was planned for a follow-up study.

Visualizations: Workflows and Hypothetical Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an initial toxicity assessment, from in vitro screening to preliminary in vivo studies.

G cluster_2 Decision Point vitro_cyto Cytotoxicity Assays (e.g., HepG2, HEK293) vitro_geno Genotoxicity Assays (e.g., Ames Test) invivo_mtd Maximum Tolerated Dose (MTD) (7-Day Rat Study) vitro_cyto->invivo_mtd Acceptable Profile invivo_pk Preliminary Pharmacokinetics decision Go / No-Go Decision invivo_mtd->decision Establish Preliminary Therapeutic Window

Caption: Initial toxicity assessment workflow for a novel compound.

Hypothetical Signaling Pathway Perturbation

Given the observed in vitro cytotoxicity, a common mechanism involves the induction of apoptosis. The diagram below illustrates a hypothetical pathway where this compound could induce apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_Mitochondrion Mitochondrion This compound This compound Bax Bax Activation This compound->Bax induces Bcl2 Bcl-2 Inhibition This compound->Bcl2 inhibits CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

The initial toxicity assessment of this compound reveals a compound with moderate cytotoxicity against human cell lines, with hematopoietic cells (K562) showing the highest sensitivity. The compound did not exhibit mutagenic potential in the Ames test. The preliminary in vivo study in rats established a steep dose-response curve for toxicity, with an MTD likely between 30 and 100 mg/kg.

Based on these findings, the following next steps are recommended:

  • Expanded Cytotoxicity Panel: Evaluate cytotoxicity in a broader range of cell lines, including primary cells, to better understand cell-type specificity.

  • Mechanism of Cytotoxicity: Investigate the underlying mechanism of cell death (e.g., apoptosis vs. necrosis) using assays such as Annexin V/PI staining and caspase activation.

  • Definitive In Vivo Study: Conduct a 14-day repeat-dose toxicity study in two species (e.g., rat and dog) with full clinical pathology and histopathology to definitively identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).

  • Cardiovascular Safety: Evaluate potential for hERG channel inhibition as part of a preliminary cardiovascular safety assessment.

Methodological & Application

Application Notes and Protocols for Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Z118298144" did not yield specific results for an experimental protocol or a substance with this identifier. The provided information appears to be a generic placeholder. Therefore, this document presents a comprehensive and detailed general protocol for mammalian cell culture, which can be adapted by researchers for specific experimental needs. The following application notes and protocols are based on established cell culture techniques.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This document provides detailed protocols for the routine culture of mammalian cells, including thawing, passaging, and cryopreservation of both adherent and suspension cell lines. These guidelines are designed to ensure cell viability, prevent contamination, and maintain the integrity of cell lines for reproducible experimental results.

2. Materials and Reagents

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with:

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • 2 mM L-glutamine

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • Trypsin-EDTA (e.g., 0.25%)

  • Cryopreservation medium (e.g., complete growth medium with 5-10% DMSO)

  • 70% Ethanol

  • Sterile cell culture flasks, plates, and centrifuge tubes

  • Water bath

  • CO2 incubator (37°C, 5% CO2)

  • Biosafety cabinet (BSC)

  • Centrifuge

  • Microscope

  • Hemacytometer or automated cell counter

  • Trypan Blue solution (0.4%)

3. Experimental Protocols

3.1. Thawing Cryopreserved Cells

Proper thawing is crucial for high cell viability.

  • Pre-warm complete growth medium in a 37°C water bath.[1]

  • Prepare a 15 mL centrifuge tube with 9 mL of the pre-warmed medium.[1]

  • Remove the cryovial from liquid nitrogen storage and immediately place it in the 37°C water bath until about 80% of the ice has melted (typically 1-2 minutes).

  • Transfer the vial to a biosafety cabinet and disinfect the exterior with 70% ethanol.

  • Carefully pipette the cell suspension from the vial into the prepared centrifuge tube containing fresh medium.[1]

  • Centrifuge the cell suspension at 150-300 x g for 3-5 minutes to pellet the cells.[2][3] This step is optional but recommended to remove the cryoprotectant.

  • Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to an appropriately sized culture flask and place it in a 37°C, 5% CO2 incubator.

  • Change the culture medium after 24 hours to remove any remaining dead cells and cryoprotectant.

3.2. Routine Cell Maintenance and Passaging

Passaging, or subculturing, should be performed when cells reach 80-90% confluency for adherent cells or a certain density for suspension cells to ensure they remain in the logarithmic growth phase.[2]

3.2.1. Adherent Cells

  • Aspirate the old medium from the culture flask.

  • Wash the cell monolayer once with sterile PBS to remove any residual serum that may inhibit trypsin activity.[3][4]

  • Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T-25 flask).

  • Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.[1][2] Observe detachment under a microscope.

  • Add 5-10 mL of complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Perform a cell count using a hemacytometer or automated cell counter with Trypan Blue to determine cell viability.

  • Seed a new culture flask with the desired number of cells and fresh, pre-warmed medium. A common split ratio is 1:3 to 1:6.

  • Incubate the new flask at 37°C with 5% CO2.

3.2.2. Suspension Cells

  • Transfer the cell suspension from the culture flask to a sterile centrifuge tube.

  • Centrifuge at 150-300 x g for 3-5 minutes to pellet the cells.[2][3]

  • Aspirate the supernatant.

  • Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Perform a cell count to determine cell density and viability.

  • Dilute the cells to the desired seeding density in a new culture flask with fresh medium.

  • Return the flask to the incubator.

3.3. Cryopreservation of Cells

  • Follow the appropriate passaging protocol to obtain a single-cell suspension.

  • Count the cells and determine viability, which should be above 90%.[5]

  • Centrifuge the cell suspension and resuspend the pellet in cold cryopreservation medium at a concentration of 1x10^6 to 1x10^7 cells/mL.

  • Aliquot the cell suspension into sterile cryovials.

  • Place the vials in a controlled-rate freezing container, which cools at approximately -1°C per minute, and place them in a -80°C freezer overnight.[2]

  • For long-term storage, transfer the vials to a liquid nitrogen dewar.

4. Data Presentation

Quantitative data from cell culture experiments should be recorded meticulously. Below is an example of how to structure data for a cell proliferation assay.

Cell LineTreatmentSeeding Density (cells/cm²)Time Point (hours)Cell Count (x10⁴)% Viability
HeLaControl5,0002412.598%
HeLaCompound X (10 µM)5,000248.295%
HeLaControl5,0004825.897%
HeLaCompound X (10 µM)5,0004815.192%
HepG2Control8,0002418.399%
HepG2Compound X (10 µM)8,0002417.998%
HepG2Control8,0004835.196%
HepG2Compound X (10 µM)8,0004833.595%

5. Visualizations

5.1. Experimental Workflow

G cluster_prep Preparation cluster_expansion Expansion & Passaging cluster_experiment Experiment cluster_analysis Analysis thaw Thaw Cells culture Initial Culture (24h) thaw->culture passage Passage Cells (80-90% Confluency) culture->passage seed Seed for Experiment passage->seed treat Apply Treatment seed->treat incubate Incubate (24-72h) treat->incubate harvest Harvest & Lyse Cells incubate->harvest assay Perform Assay (e.g., Western, qPCR) harvest->assay data_analysis data_analysis assay->data_analysis Data Analysis

Caption: General experimental workflow for cell culture from thawing to analysis.

5.2. Hypothetical Signaling Pathway

G ligand External Ligand receptor Membrane Receptor ligand->receptor adaptor Adaptor Protein receptor->adaptor recruits kinase1 Kinase 1 adaptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates nucleus Nucleus tf->nucleus translocates to gene Target Gene Expression tf->gene promotes transcription response Cellular Response gene->response

Caption: A hypothetical signal transduction pathway from receptor to cellular response.

References

Unraveling Z118298144: From Laboratory Anomaly to a Potential Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 9, 2025 – The designation Z118298144 does not refer to a conventional therapeutic agent or a commercially available research compound. Instead, it is linked to the identification of a specific chemical entity, 3,5-dinitro-bisphenol A , which was discovered as a leachable from polycarbonate flasks used in cell culture. This compound was found to inhibit the growth of Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production.

While there are no established protocols for the use of this compound (3,5-dinitro-bisphenol A) in mouse models, this document outlines its known mechanism of action and provides hypothetical experimental designs for researchers interested in exploring its in vivo effects. These proposed studies are based on its identified cellular activities and are intended to serve as a foundational guide for future research.

Identity and In Vitro Activity of this compound

This compound has been identified as 3,5-dinitro-bisphenol A.[1][2] Its discovery stemmed from observations of subline- and seeding density-dependent growth inhibition in CHO cells cultured in specific single-use polycarbonate flasks.[1][2] Further investigation revealed that this compound leached from the plastic under routine cell culture conditions.[1]

The primary mechanism of action of 3,5-dinitro-bisphenol A at the cellular level involves the arrest of the cell cycle at the G1/Go phase.[1][2] Additionally, it has been shown to act as a weak agonist for the G protein-coupled receptor 35 (GPR35).[1][2]

Proposed Application Notes for In Vivo Mouse Model Studies

The following are hypothetical application notes and protocols for initiating in vivo studies with 3,5-dinitro-bisphenol A in a mouse model. These are not based on existing published data but are extrapolated from its in vitro effects.

Objective 1: Assessment of In Vivo Toxicity and Tolerability

A crucial first step in evaluating any new compound in an animal model is to determine its safety profile.

Experimental Protocol: Acute Toxicity Study

  • Animal Model: C57BL/6 mice, 8-10 weeks old, both male and female.

  • Compound Preparation: Synthesize and purify 3,5-dinitro-bisphenol A. Prepare a stock solution in a suitable vehicle (e.g., DMSO) and dilute to final concentrations in sterile saline.

  • Administration: Administer single doses of the compound via intraperitoneal (IP) injection at escalating concentrations (e.g., 1, 5, 10, 25, 50 mg/kg). Include a vehicle control group.

  • Monitoring: Observe mice for clinical signs of toxicity, including changes in weight, behavior, and activity, for up to 14 days post-injection.

  • Endpoint Analysis: At the end of the observation period, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform gross necropsy and collect major organs for histopathological examination.

Dosage Group Number of Animals (M/F) Observation Period Key Parameters Monitored
Vehicle Control5/514 daysBody weight, clinical signs, survival
1 mg/kg5/514 daysBody weight, clinical signs, survival
5 mg/kg5/514 daysBody weight, clinical signs, survival
10 mg/kg5/514 daysBody weight, clinical signs, survival
25 mg/kg5/514 daysBody weight, clinical signs, survival
50 mg/kg5/514 daysBody weight, clinical signs, survival
Objective 2: Evaluation of In Vivo Anti-proliferative Effects

Given the compound's ability to induce cell cycle arrest in vitro, a logical next step is to investigate its potential to inhibit tumor growth in a mouse model.

Experimental Protocol: Xenograft Tumor Model

  • Cell Line: A suitable cancer cell line that is sensitive to G1/Go phase arrest (e.g., a colon or pancreatic cancer cell line).

  • Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer 3,5-dinitro-bisphenol A (at a well-tolerated dose determined from the toxicity study) or vehicle control via IP injection daily or on an optimized schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise tumors for weight measurement and further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and cell cycle regulators.

Treatment Group Number of Animals Dosing Regimen Primary Outcome
Vehicle Control10Daily IP injectionTumor Growth Rate
3,5-dinitro-bisphenol A10Daily IP injectionTumor Growth Rate

Visualizing the Proposed Research Path

The following diagrams illustrate the known mechanism and the proposed experimental workflow for investigating 3,5-dinitro-bisphenol A in a mouse model.

G cluster_0 In Vitro Mechanism of 3,5-dinitro-bisphenol A 3,5-dinitro-bisphenol A 3,5-dinitro-bisphenol A GPR35 GPR35 3,5-dinitro-bisphenol A->GPR35 Weak Agonist CellCycle Cell Cycle Progression 3,5-dinitro-bisphenol A->CellCycle Inhibits G1GoArrest G1/Go Phase Arrest

Caption: In Vitro Mechanism of 3,5-dinitro-bisphenol A.

G cluster_1 Proposed In Vivo Experimental Workflow Start Compound Synthesis & Purification Toxicity Acute Toxicity Study in C57BL/6 Mice Start->Toxicity Dose Determine Maximum Tolerated Dose (MTD) Toxicity->Dose Xenograft Xenograft Tumor Model in Immunocompromised Mice Dose->Xenograft Efficacy Evaluate Anti-Tumor Efficacy Xenograft->Efficacy Endpoint Endpoint Analysis: Tumor Weight, IHC Efficacy->Endpoint

Caption: Proposed In Vivo Experimental Workflow.

Conclusion

The journey of this compound from an unexpected cell culture contaminant to a potential subject of in vivo research underscores the serendipitous nature of scientific discovery. While its origins are unusual, its defined mechanism of action as a cell cycle inhibitor and a weak GPR35 agonist provides a rationale for further investigation. The proposed experimental outlines serve as a starting point for researchers to explore the in vivo pharmacology of 3,5-dinitro-bisphenol A, potentially uncovering novel therapeutic applications. As with any new compound, careful and systematic in vivo evaluation is paramount to understanding its full biological and toxicological profile.

References

Z118298144 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for "Z118298144" have yielded no specific information regarding its dosage, administration guidelines, preclinical studies, clinical trials, or mechanism of action. The identifier "this compound" does not correspond to any publicly available data on a therapeutic agent, research compound, or biological substance.

Therefore, it is not possible to provide the requested Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams. The core requirements of the request cannot be met due to the absence of any foundational scientific or clinical information on the specified topic.

It is recommended to verify the identifier "this compound" for accuracy and to consult proprietary or internal databases if this is a compound under internal development. Publicly accessible scientific and regulatory databases do not contain information on this specific query.

Unable to Provide Synthesis Protocol for Unidentified Compound Z118298144

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the chemical compound designated "Z118298144" have yielded no specific identification in publicly accessible chemical databases or scientific literature. As a result, a standard operating procedure for its synthesis cannot be generated at this time.

The identifier "this compound" does not correspond to a recognized chemical entity in the public domain. It is possible that this is an internal code used by a specific research institution or company, and as such, information regarding its chemical structure, properties, and synthesis is not publicly available.

To create detailed application notes and protocols for the synthesis of a chemical compound, the following information is essential:

  • Chemical Structure: The precise molecular structure is the most critical piece of information. It allows for the identification of functional groups and the planning of a logical synthetic route.

  • Target Molecule Name or CAS Number: A standardized name (according to IUPAC nomenclature) or a Chemical Abstracts Service (CAS) number would enable a thorough search of existing literature for established synthesis methods.

  • Known Synthetic Precursors and Reagents: Information about the starting materials required for the synthesis is crucial for outlining the experimental procedure.

  • Reaction Scheme or Pathway: A known reaction scheme provides the blueprint for the synthesis, detailing the sequence of chemical transformations.

Without this fundamental information, it is not possible to provide accurate and reliable protocols, quantitative data tables, or diagrams related to the synthesis of "this compound."

Researchers, scientists, and drug development professionals seeking information on the synthesis of a specific compound are encouraged to provide a verifiable identifier, such as a full chemical name, CAS number, or a reference to a publication detailing its synthesis. With more specific information, a comprehensive and detailed protocol can be developed.

Application of Z118298144 in High-Throughput Screening for Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z118298144 is a small molecule identified through a ligand-based virtual high-throughput screening (HTS) of the Enamine library. It has been characterized as a promising inhibitor of fascin (B1174746), a protein involved in actin bundling, which is crucial for cell migration and invasion. Elevated levels of fascin are associated with increased tumor aggressiveness and metastasis in various cancers, including colorectal cancer (CRC). This compound, along with a related compound Z17544625, emerged from a screening campaign that used the known antimitotic compound monastrol (B14932) as a pharmacophore model.[1] These compounds have demonstrated potential in reducing cell proliferation and migration in CRC cell lines, making them valuable tools for cancer research and potential starting points for novel therapeutic development.[1]

Mechanism of Action

This compound is proposed to function by binding to fascin, thereby inhibiting its actin-bundling activity. This disruption of the actin cytoskeleton impairs the formation of cellular protrusions necessary for cell motility. Computational docking studies suggest that this compound interacts with key residues within the actin-binding sites of fascin.[1] By targeting fascin, this compound interferes with a critical component of the cellular machinery that drives cancer cell migration and invasion, key processes in metastasis.

cluster_0 Cellular Processes cluster_1 Therapeutic Intervention Fascin Fascin Bundling Actin Bundling Fascin->Bundling promotes Actin Actin Filaments Actin->Bundling Migration Cell Migration & Invasion Bundling->Migration enables This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Fascin targets cluster_workflow Virtual Screening Workflow Monastrol Monastrol Structure Pharmacophore Pharmacophore Model Generation Monastrol->Pharmacophore Virtual_Screening Ligand-Based Virtual Screening Pharmacophore->Virtual_Screening HTS_Library Enamine HTS Library (1.6M Compounds) HTS_Library->Virtual_Screening Hit_Selection Selection of Top Candidates (e.g., this compound) Virtual_Screening->Hit_Selection In_Vitro In Vitro Validation Hit_Selection->In_Vitro

References

Measuring the Binding Affinity of Z118298144: A Guide to Key Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for measuring the binding affinity of the molecule Z118298144 to its target. It is designed to guide researchers, scientists, and drug development professionals in selecting and executing the most appropriate binding assays. This guide covers four widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Radioligand Binding Assays. Each section includes an overview of the technique, a detailed experimental protocol, a summary of key quantitative data in a structured table, and a visual representation of the experimental workflow.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[1][2][3][4] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The binding of the other molecule (the analyte, this compound) from a solution flowing over the surface causes a change in mass, which in turn alters the refractive index. This change is detected and plotted in a sensorgram, which provides kinetic data on the association and dissociation of the complex. From this data, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.[5]

Application Notes

SPR is a powerful tool for characterizing the binding kinetics and affinity of a wide range of molecular interactions, from small molecules like this compound to large proteins. It is particularly valuable in drug discovery for lead identification and optimization, as it provides detailed information on the binding and dissociation rates of a compound. The real-time nature of the data allows for a deeper understanding of the interaction mechanism. When designing an SPR experiment, it is crucial to carefully select the immobilization strategy for the ligand to ensure its biological activity is retained. Additionally, proper experimental design, including the use of appropriate controls and regeneration conditions, is essential for obtaining high-quality, reliable data.[6]

Quantitative Data Summary
ParameterDescriptionUnit
ka (kon) Association rate constantM-1s-1
kd (koff) Dissociation rate constants-1
KD Equilibrium dissociation constant (kd/ka)M (molar)
RU Response Units-
Experimental Protocol
  • Preparation of Ligand and Analyte:

    • Express and purify the target protein (ligand) and this compound (analyte).[2]

    • Ensure high purity and stability of both molecules.

    • Prepare a stock solution of the ligand in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).

    • Prepare a series of dilutions of this compound in the running buffer.

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[6]

    • Inject the ligand solution over the activated surface to achieve the desired immobilization level (typically 100-200 RU for kinetic analysis).

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

  • Analyte Binding Analysis:

    • Inject the different concentrations of this compound over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min).[2]

    • Monitor the association of this compound to the ligand in real-time.

    • After the association phase, switch to running buffer to monitor the dissociation of the this compound-ligand complex.

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound this compound from the ligand, preparing the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.[6]

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software to determine ka, kd, and KD.[5][7][8]

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_Ligand Prepare Ligand Immobilization Immobilize Ligand on Sensor Chip Prep_Ligand->Immobilization Prep_Analyte Prepare this compound (Analyte) Binding Inject this compound (Association) Prep_Analyte->Binding Immobilization->Binding Dissociation Buffer Flow (Dissociation) Binding->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Data_Processing Process Sensorgram (Reference Subtraction) Dissociation->Data_Processing Regeneration->Immobilization New Experiment Regeneration->Binding Fitting Fit Data to Binding Model Data_Processing->Fitting Results Determine ka, kd, KD Fitting->Results

A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[9][10] It is considered the "gold standard" for determining binding affinity as it provides a complete thermodynamic profile of the interaction in a single experiment. By titrating one molecule (the ligand, this compound) into a solution containing the other molecule (the macromolecule) at a constant temperature, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[9][11]

Application Notes

ITC is a powerful technique for characterizing the thermodynamics of molecular interactions without the need for labeling or immobilization. It is applicable to a wide range of biological systems and can provide valuable insights into the driving forces behind binding. Accurate concentration determination of both the macromolecule and this compound is critical for obtaining reliable ITC data.[12] It is also essential to ensure that the buffers for both the macromolecule and the ligand are precisely matched to minimize heats of dilution, which can interfere with the measurement of the heat of binding.[13]

Quantitative Data Summary
ParameterDescriptionUnit
KD Equilibrium dissociation constantM (molar)
n Stoichiometry of binding-
ΔH Enthalpy of bindingkcal/mol or kJ/mol
ΔS Entropy of bindingcal/mol·K or J/mol·K
ΔG Gibbs free energy of bindingkcal/mol or kJ/mol
Experimental Protocol
  • Sample Preparation:

    • Prepare highly pure solutions of the target macromolecule and this compound.

    • Accurately determine the concentrations of both solutions.

    • Dialyze both the macromolecule and this compound against the same buffer to ensure a precise match.[14]

    • Degas the solutions immediately before the experiment to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.[14]

    • Load the macromolecule solution into the sample cell and the this compound solution into the injection syringe.

    • Equilibrate the instrument to the desired experimental temperature.

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the macromolecule solution.[15]

    • Allow the system to reach equilibrium after each injection, and measure the heat change.

    • Continue the injections until the macromolecule is saturated with this compound, and the heat changes become constant (reflecting only the heat of dilution).

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution. This value will be subtracted from the binding data.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Plot the corrected heat per mole of injectant against the molar ratio of this compound to the macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using software like Origin to determine KD, n, and ΔH.[16][17][18] ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Macro Prepare Macromolecule Buffer_Match Buffer Matching & Degassing Prep_Macro->Buffer_Match Prep_Ligand Prepare this compound (Ligand) Prep_Ligand->Buffer_Match Load_Samples Load Samples into Cell and Syringe Buffer_Match->Load_Samples Control_Titration Control Titration (this compound into Buffer) Buffer_Match->Control_Titration Titration Titrate this compound into Macromolecule Load_Samples->Titration Integration Integrate Heat Pulses Titration->Integration Correction Correct for Heat of Dilution Control_Titration->Correction Integration->Correction Fitting Fit Binding Isotherm Correction->Fitting Results Determine KD, n, ΔH, ΔS Fitting->Results

A simplified workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Microscale Thermophoresis (MST)

Microscale Thermophoresis (MST) is a technique that measures the motion of molecules in a microscopic temperature gradient.[19] The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and hydration shell. When a ligand (this compound) binds to a fluorescently labeled target molecule, the thermophoretic properties of the complex will differ from the unbound target. This change in thermophoresis is measured and used to determine the binding affinity (KD).[19][20][21][22]

Application Notes

MST is a powerful and versatile technique that requires only small amounts of sample and can be performed in a wide range of buffers, including complex biological liquids like cell lysates.[23][24][25] The method is immobilization-free, which avoids potential artifacts associated with surface-based assays. One of the binding partners needs to be fluorescently labeled, or possess intrinsic fluorescence (e.g., tryptophan). It is important to perform initial tests to ensure that the labeling does not interfere with the binding interaction and that the fluorescence signal is stable.

Quantitative Data Summary
ParameterDescriptionUnit
KD Equilibrium dissociation constantM (molar)
EC50 Half-maximal effective concentrationM (molar)
Normalized Fluorescence (Fnorm) Ratio of fluorescence before and after the temperature jump-
Experimental Protocol
  • Sample Preparation:

    • Label the target protein with a fluorescent dye according to the manufacturer's protocol.

    • Remove any unbound dye using a purification column.

    • Prepare a stock solution of the labeled target protein at a constant concentration (typically in the low nanomolar range).

    • Prepare a serial dilution of this compound in the same assay buffer.

  • Sample Incubation:

    • Mix the constant concentration of the labeled target protein with each dilution of this compound.

    • Incubate the mixtures for a sufficient time to allow the binding reaction to reach equilibrium.

  • MST Measurement:

    • Load the samples into hydrophilic or hydrophobic capillaries.

    • Place the capillaries into the MST instrument.

    • The instrument will apply a microscopic temperature gradient using an infrared laser and monitor the fluorescence changes in the heated spot.

  • Data Analysis:

    • The change in normalized fluorescence (Fnorm) is plotted against the logarithm of the this compound concentration.[26]

    • The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the KD value.[26] The analysis software provided with the instrument is typically used for this purpose.[27]

MST_Workflow cluster_prep Preparation cluster_mst MST Experiment cluster_analysis Data Analysis Label_Target Label Target Protein with Fluorophore Mix_Incubate Mix Labeled Target with this compound Label_Target->Mix_Incubate Prep_Ligand Prepare this compound (Ligand) Dilutions Prep_Ligand->Mix_Incubate Load_Capillaries Load Samples into Capillaries Mix_Incubate->Load_Capillaries MST_Measurement Measure Thermophoresis Load_Capillaries->MST_Measurement Plot_Data Plot Fnorm vs. [this compound] MST_Measurement->Plot_Data Fit_Curve Fit Binding Curve Plot_Data->Fit_Curve Results Determine KD Fit_Curve->Results

A simplified workflow for a Microscale Thermophoresis (MST) experiment.

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[28] These assays utilize a radioactively labeled ligand (radioligand) to measure its binding to a target receptor. Competition binding assays are commonly used to determine the affinity of an unlabeled compound, such as this compound. In this format, a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound compete for binding to the receptor. The ability of the test compound to displace the radioligand is measured, and from this, its inhibitory constant (Ki) can be calculated.[29]

Application Notes

Radioligand binding assays are considered a gold standard for their robustness and sensitivity.[29] They are particularly useful for studying membrane-bound receptors in their native environment. A key consideration is the choice of a suitable radioligand with high specific activity and affinity for the target receptor. It is also crucial to distinguish between specific and non-specific binding. Non-specific binding is typically determined by measuring the amount of radioligand bound in the presence of a saturating concentration of an unlabeled competitor.[30]

Quantitative Data Summary
ParameterDescriptionUnit
IC50 Half-maximal inhibitory concentrationM (molar)
Ki Inhibitory constantM (molar)
Kd Equilibrium dissociation constant of the radioligandM (molar)
Bmax Maximum number of binding sitesfmol/mg protein or sites/cell
Experimental Protocol
  • Membrane Preparation (for membrane-bound receptors):

    • Homogenize cells or tissues expressing the target receptor in a cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.[31]

  • Competition Binding Assay:

    • In a multi-well plate, add a constant concentration of the radioligand to each well.

    • Add a range of concentrations of the unlabeled this compound to the wells.

    • To determine non-specific binding, add a saturating concentration of a known unlabeled ligand to a set of control wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[31]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[31]

  • Detection:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the resulting competition curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[30][32]

Radioligand_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Prep_Membranes Prepare Receptor (e.g., Membranes) Incubation Incubate Receptor, Radioligand, & this compound Prep_Membranes->Incubation Prep_Radioligand Prepare Radioligand Prep_Radioligand->Incubation Prep_Competitor Prepare this compound (Competitor) Dilutions Prep_Competitor->Incubation Filtration Separate Bound/ Free Radioligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Plot_Data Plot % Specific Binding vs. [this compound] Counting->Plot_Data Fit_Curve Determine IC50 Plot_Data->Fit_Curve Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Fit_Curve->Calculate_Ki

A simplified workflow for a Radioligand Competition Binding Assay.

References

Application Notes and Protocols for In Vivo Evaluation of Z118298144

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Z118298144" is a hypothetical agent used for illustrative purposes within this document. The following application notes and protocols provide a representative framework for the in vivo experimental design and evaluation of a novel therapeutic candidate.

Introduction

This compound is a novel small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common feature in various malignancies, where it sequesters pro-apoptotic proteins, thereby preventing cancer cell death. By binding to the BH3 domain of Bcl-2, this compound is designed to release pro-apoptotic partners, ultimately triggering the intrinsic apoptotic pathway in cancer cells. These application notes provide a comprehensive guide for the in vivo evaluation of this compound's anti-tumor efficacy and safety profile in a xenograft model of human acute myeloid leukemia (AML).

Hypothesized Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the disruption of the Bcl-2-mediated anti-apoptotic signaling cascade. The diagram below illustrates the key molecular interactions.

Z118298144_Signaling_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibition MOMP MOMP Bax_Bak->MOMP Induces CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Activates MOMP->CytoC Release This compound This compound This compound->Bcl2 Inhibition Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized signaling pathway of this compound.

In Vivo Experimental Design: AML Xenograft Model

The following experimental design outlines the key steps for assessing the in vivo efficacy of this compound in a human AML xenograft mouse model.

Experimental_Workflow start Start: Cell Culture (MV4-11 AML cells) implant Tumor Cell Implantation (Subcutaneous injection in NSG mice) start->implant tumor_growth Tumor Growth Monitoring (Calipers) implant->tumor_growth randomization Randomization (Tumor volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Initiation (Vehicle, this compound Low Dose, This compound High Dose, Standard of Care) randomization->treatment monitoring Daily Monitoring (Tumor volume, body weight, clinical signs) treatment->monitoring endpoint Endpoint Criteria Met (Tumor volume >1500 mm³ or adverse clinical signs) monitoring->endpoint collection Sample Collection (Tumors, blood, tissues) endpoint->collection analysis Data Analysis (Efficacy and toxicity) collection->analysis end End of Study analysis->end

Caption: In vivo experimental workflow for this compound efficacy testing.

Experimental Protocols

Animal Model and Cell Line
  • Animal Model: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old.

  • Cell Line: MV4-11 (human AML cell line with high Bcl-2 expression). Cells are to be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

Tumor Implantation
  • Harvest MV4-11 cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 108 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.

Treatment Groups and Administration
  • Group 1: Vehicle Control (n=10): 10% DMSO, 40% PEG300, 50% Saline. Administered orally (PO), once daily (QD).

  • Group 2: this compound Low Dose (n=10): 25 mg/kg. Administered PO, QD.

  • Group 3: this compound High Dose (n=10): 50 mg/kg. Administered PO, QD.

  • Group 4: Standard of Care (SoC) (n=10): Cytarabine at 20 mg/kg. Administered intraperitoneally (IP), once every three days (Q3D).

Efficacy and Toxicity Monitoring
  • Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Record body weight twice weekly.

  • Conduct daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).

Study Endpoints and Sample Collection
  • Individual animals are euthanized when tumor volume exceeds 1500 mm3 or if they exhibit significant signs of toxicity (e.g., >20% body weight loss).

  • At the end of the study, collect terminal blood samples via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.

  • Excise tumors and weigh them. A portion of the tumor should be flash-frozen for pharmacodynamic analysis, and the remainder fixed in 10% neutral buffered formalin for histopathology.

  • Collect major organs (liver, spleen, kidneys) for histopathological examination.

Data Presentation

Table 1: Antitumor Efficacy of this compound in MV4-11 Xenograft Model
Treatment GroupDose (mg/kg)RouteScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control -POQD1250 ± 150-
This compound Low Dose 25POQD625 ± 9550
This compound High Dose 50POQD250 ± 6080
Standard of Care 20IPQ3D450 ± 8064
Table 2: In Vivo Safety and Tolerability of this compound
Treatment GroupDose (mg/kg)Mean Body Weight Change at Day 21 (%) ± SEMTreatment-Related MortalitiesNotable Clinical Observations
Vehicle Control -+5.2 ± 1.50/10None
This compound Low Dose 25+3.8 ± 1.20/10None
This compound High Dose 50-2.1 ± 0.80/10Mild, transient lethargy post-dosing
Standard of Care 20-8.5 ± 2.11/10Ruffled fur, decreased activity

Conclusion

This document provides a detailed framework for the in vivo evaluation of the novel Bcl-2 inhibitor, this compound. The outlined protocols for the AML xenograft model, along with the structured tables for data presentation and visualizations of the experimental workflow and signaling pathway, are intended to guide researchers in conducting robust preclinical studies. Adherence to these methodologies will facilitate the generation of high-quality, reproducible data essential for advancing the development of promising therapeutic candidates like this compound.

Application Notes and Protocols for Quantification of Z118298144 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z118298144 is a novel small molecule inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in the progression of various solid tumors. Aberrant activation of this pathway, often initiated by the overexpression of the upstream receptor "Growth Factor Receptor Alpha" (GFRA), leads to uncontrolled cell proliferation and survival. This compound acts by competitively binding to the ATP-binding pocket of "Downstream Kinase 1" (DSK1), a critical node in this signaling cascade. Understanding the pharmacokinetic and pharmacodynamic properties of this compound is crucial for its clinical development.

These application notes provide a detailed protocol for the quantification of this compound in biological matrices, specifically plasma and tumor tissue, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it the gold standard for small molecule quantification in complex biological samples.[1][2][3]

Hypothetical Signaling Pathway of this compound Action

Z118298144_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRA GFRA USK Upstream Kinase GFRA->USK Activation DSK1 DSK1 USK->DSK1 Phosphorylation DSK2 Downstream Kinase 2 DSK1->DSK2 Phosphorylation TF Transcription Factor DSK2->TF Activation Gene Target Genes TF->Gene Transcription This compound This compound This compound->DSK1 Inhibition Proliferation Cell Proliferation & Survival Gene->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines the procedure for the extraction and quantification of this compound from plasma and tumor tissue samples.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human or animal plasma (blank)

  • Tumor tissue (blank)

  • Phosphate-buffered saline (PBS)

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

  • Solid Phase Extraction (SPE) cartridges (if required for higher sensitivity)

  • 96-well plates

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)[1]

Sample Preparation

Plasma Sample Preparation Workflow

Plasma_Prep_Workflow Start Start: Plasma Sample Spike Spike with Internal Standard Start->Spike Precipitate Add Protein Precipitation Solvent Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Workflow for this compound extraction from plasma.

  • Thaw Samples: Thaw plasma samples on ice.

  • Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 300 µL of cold protein precipitation solvent (acetonitrile with 1% formic acid).

  • Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[4]

Tumor Tissue Sample Preparation Workflow

Tissue_Prep_Workflow Start Start: Tumor Tissue Weigh Weigh Tissue Start->Weigh Homogenize Homogenize in PBS Weigh->Homogenize Spike Spike with Internal Standard Homogenize->Spike Precipitate Add Protein Precipitation Solvent Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Workflow for this compound extraction from tumor tissue.

  • Weigh Tissue: Accurately weigh a portion of the frozen tumor tissue (e.g., 20-50 mg).

  • Homogenization: Add ice-cold PBS (e.g., 4 µL per mg of tissue) and homogenize the tissue using a bead beater or other appropriate homogenizer.

  • Spike Internal Standard: To a known volume of the homogenate, add the internal standard.

  • Protein Precipitation: Add three volumes of cold protein precipitation solvent.

  • Vortex and Centrifuge: Vortex and centrifuge as described for plasma samples.

  • Supernatant Collection and Injection: Collect the supernatant and inject it into the LC-MS/MS system.

LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrumentation used.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ion Source Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transitions This compound: m/z precursor > m/z product (To be determined)
Internal Standard: m/z precursor > m/z product (To be determined)
Data Analysis and Quantification
  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound reference standard into the blank biological matrix (plasma or tumor homogenate). Process these standards alongside the unknown samples.

  • Peak Integration: Integrate the peak areas for this compound and the internal standard in the chromatograms.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown samples based on their peak area ratios.

Quantitative Data Summary

The following tables present hypothetical validation data for the quantification of this compound in plasma and tumor tissue.

Table 1: Calibration Curve Performance in Human Plasma

Spiked Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
1.00.9898.0
5.05.12102.4
25.024.598.0
100.0101.5101.5
500.0495.099.0
1000.01008.0100.8
Linearity (r²) 0.9992

Table 2: Precision and Accuracy in Mouse Tumor Tissue

QC LevelSpiked Conc. (ng/g)Measured Conc. (ng/g) (n=5)Precision (%CV)Accuracy (%)
LLOQ2.01.95 ± 0.189.297.5
Low6.06.18 ± 0.457.3103.0
Medium200.0196.4 ± 12.86.598.2
High800.0812.0 ± 48.76.0101.5

LLOQ: Lower Limit of Quantification %CV: Percent Coefficient of Variation

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in both plasma and tumor tissue samples. The detailed protocol for sample preparation and analysis, along with the performance characteristics summarized in the data tables, demonstrates the suitability of this method for supporting preclinical and clinical studies of this compound. The high sensitivity, specificity, and wide dynamic range of this assay will enable accurate characterization of the pharmacokinetic profile and tissue distribution of this promising therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Z118298144 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Issue: Information regarding the solubility and handling of the compound identifier "Z118298144" is not publicly available. This identifier does not correspond to a known substance in public chemical databases or scientific literature.

Recommendation: To effectively troubleshoot solubility issues with any compound, specific physicochemical properties and experimental context are required. If you are working with a novel or internally designated compound, we recommend the following general troubleshooting workflow.

Frequently Asked Questions (FAQs) - General Solubility Troubleshooting

Q1: My compound, this compound, is not dissolving in my desired solvent. What should I do?

A1: The first step in troubleshooting solubility is to understand the physicochemical properties of your compound. Since data for this compound is unavailable, we recommend a systematic approach to solvent screening.

  • Start with common laboratory solvents: Test solubility in a range of solvents with varying polarities. See the table below for a suggested screening panel.

  • Consider the compound's structure: If you have information on the chemical structure of this compound, you can make more informed choices about potential solvents. For example, polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

  • Use small-scale tests: Begin with small amounts of your compound and solvent to conserve your material.

Q2: Are there any general techniques to improve the solubility of a difficult compound?

A2: Yes, several methods can be employed to enhance solubility:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. For acidic compounds, increasing the pH (making it more basic) can help, while for basic compounds, decreasing the pH (making it more acidic) is often effective.

  • Temperature Change: Gently warming the solution can increase the solubility of many compounds. However, be cautious, as excessive heat can lead to degradation. It is crucial to assess the thermal stability of your compound.

  • Co-solvents: Using a mixture of solvents can sometimes be more effective than a single solvent. For example, adding a small amount of a polar solvent like DMSO to an aqueous buffer can aid in the dissolution of hydrophobic compounds.

  • Sonication: Applying ultrasonic energy can help to break down solute aggregates and increase the rate of dissolution.

Q3: How can I determine the solubility of this compound in a specific solvent?

A3: A standard experimental protocol to determine solubility is the shake-flask method. A detailed methodology is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment
  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved particles. If the compound has dissolved, proceed to the next step. If not, you can incrementally add more solvent.

  • Equilibration: Allow the solution to sit at a controlled temperature for a period (e.g., 24 hours) to ensure it has reached equilibrium.

  • Final Assessment: After equilibration, re-examine the solution for any precipitation.

Protocol 2: Shake-Flask Method for Quantitative Solubility Determination
  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid.

  • Quantification: Carefully remove an aliquot of the clear, saturated supernatant. Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, LC-MS, UV-Vis spectroscopy).

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Data Presentation

Since no specific data for this compound is available, the following table provides a general-purpose solvent screening panel that can be used to characterize its solubility profile.

Solvent Polarity Index Dielectric Constant Observations for this compound
Water10.280.1Record observations here
Dimethyl Sulfoxide (DMSO)7.246.7Record observations here
Ethanol5.224.5Record observations here
Methanol6.632.7Record observations here
Dichloromethane (DCM)3.19.1Record observations here
Hexane0.11.9Record observations here

Visualizations

General Troubleshooting Workflow for Solubility Issues

G start Start: Compound Solubility Issue check_info Is Compound Information (Structure, Properties) Available? start->check_info no_info Perform Solvent Screening (See Protocol 1) check_info->no_info No yes_info Select Solvents Based on Predicted Properties check_info->yes_info Yes dissolved Does it Dissolve? no_info->dissolved yes_info->dissolved yes_dissolved Proceed with Experiment dissolved->yes_dissolved Yes no_dissolved Apply Solubility Enhancement Techniques (pH, Temp, Co-solvents) dissolved->no_dissolved No re_dissolved Does it Dissolve Now? no_dissolved->re_dissolved yes_re_dissolved Proceed with Experiment re_dissolved->yes_re_dissolved Yes no_re_dissolved Consider Compound Stability/ Purity Issues or Re-synthesis re_dissolved->no_re_dissolved No

Caption: A logical workflow for troubleshooting compound solubility.

How to improve the stability of Z118298144 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of compound Z118298144 in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with this compound solutions.

Observed Issue Potential Cause Recommended Solution
Precipitation or Cloudiness Poor solubility at the target concentration or temperature.1. Verify Solvent Suitability: Ensure the chosen solvent is appropriate for this compound. Consider a co-solvent system if solubility is low. 2. Adjust Concentration: Lower the concentration of this compound to fall within its solubility limit. 3. Temperature Control: Avoid significant temperature fluctuations. Gentle warming may help re-dissolve the compound, but assess for thermal degradation.
Discoloration of Solution (e.g., yellowing) Oxidation or photodegradation of the compound.1. Inert Atmosphere: Prepare and store the solution under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Light Protection: Use amber vials or wrap containers in aluminum foil to protect the solution from light.[1] 3. Antioxidant Addition: Consider adding a compatible antioxidant to the formulation.
Loss of Potency or Activity Over Time Chemical degradation (e.g., hydrolysis, oxidation).1. pH Optimization: Determine the optimal pH for stability and buffer the solution accordingly.[2][3] 2. Storage Conditions: Store the solution at the recommended temperature (e.g., 4°C or -20°C) to slow down degradation kinetics. 3. Use Freshly Prepared Solutions: For sensitive experiments, prepare the this compound solution immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this compound are hydrolysis and oxidation. The molecule contains functional groups that are susceptible to nucleophilic attack by water, and its core structure can be prone to oxidation, especially when exposed to air and light.

Q2: What is the optimal pH range for storing this compound solutions?

A2: Based on forced degradation studies, this compound exhibits optimal stability in a slightly acidic pH range of 4.5 to 5.5.[2] Stability decreases significantly in neutral to basic conditions due to increased rates of hydrolysis.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, co-solvents can be used to improve solubility. A mixture of DMSO and a buffered aqueous solution is often effective. However, it is crucial to assess the impact of the co-solvent on the stability of this compound and its compatibility with your experimental system.

Q4: How should I monitor the stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the concentration of the parent compound and detecting the formation of degradants over time.

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
3.092.1%85.4%
5.0 99.2% 97.8%
7.085.3%70.1%
9.060.7%45.2%

Table 2: Effect of Temperature on the Stability of this compound at pH 5.0

Temperature% Remaining after 7 days% Remaining after 30 days
25°C (Room Temp)91.5%75.3%
4°C (Refrigerated)98.8%95.1%
-20°C (Frozen)99.5%98.9%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., acetonitrile).

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Analysis: Neutralize the acidic and basic samples. Analyze all samples by HPLC to determine the percentage of remaining this compound and identify major degradation products.

Protocol 2: HPLC-Based Stability Assay for this compound

Objective: To quantify the concentration of this compound in solution over time.

Methodology:

  • Prepare Solutions: Prepare solutions of this compound at the desired concentration in the relevant buffer or formulation.

  • Storage: Store the solutions under the specified conditions (e.g., different temperatures, light exposure).

  • Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each solution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the λmax of this compound.

  • Quantification: Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve of freshly prepared solutions.

Visualizations

Signaling_Pathway cluster_cell Target Cell This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Regulates

Caption: Hypothetical signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare this compound Solution Temp Temperature Study (4°C, 25°C, -20°C) Prep->Temp pH pH Study (pH 3, 5, 7, 9) Prep->pH Light Light Exposure (Dark vs. Light) Prep->Light Sampling Sample at Time Points Temp->Sampling pH->Sampling Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Issue Stability Issue Observed? Precipitation Precipitation Issue->Precipitation Yes Degradation Degradation Issue->Degradation Yes NoIssue Solution is Stable Issue->NoIssue No CheckSolubility Check Solubility & Adjust Concentration Precipitation->CheckSolubility OptimizepH Optimize pH & Storage Temp Degradation->OptimizepH Protect Protect from Light & Oxygen Degradation->Protect

Caption: Troubleshooting logic for this compound stability issues.

References

Optimizing Z118298144 treatment concentration in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z118298144. This resource provides troubleshooting guidance and frequently asked questions to assist you in optimizing the in vitro treatment concentration of this compound for your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK kinases). By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby inhibiting the entire RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancer types and plays a crucial role in cell proliferation, survival, and differentiation.

Q2: How should I dissolve and store this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Please note that the final DMSO concentration in your experiments should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q3: What is the expected IC50 of this compound in cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. Below is a summary of IC50 values in commonly used cancer cell lines as determined by a 72-hour cell viability assay.

Data Presentation

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A375Malignant Melanoma8.5
HT-29Colorectal Carcinoma12.3
HCT116Colorectal Carcinoma15.7
MIA PaCa-2Pancreatic Cancer25.1
PANC-1Pancreatic Cancer30.8

Troubleshooting Guide

Issue 1: Inconsistent IC50 values between experiments.

  • Possible Cause 1: Cell Passage Number. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.

    • Solution: Use cells with a consistent and low passage number for all experiments. We recommend not exceeding 20 passages.

  • Possible Cause 2: Inconsistent Cell Seeding Density. The initial number of cells can affect their growth rate and response to the compound.

    • Solution: Ensure a consistent cell seeding density across all wells and experiments. Perform a cell count before each experiment.

  • Possible Cause 3: Variability in Drug Dilution. Inaccurate serial dilutions can lead to significant variations in the final concentration.

    • Solution: Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Issue 2: High background signal in Western blot for phospho-ERK.

  • Possible Cause 1: Insufficient Washing. Residual primary or secondary antibody can lead to a high background signal.

    • Solution: Increase the number and duration of washes with TBST (Tris-Buffered Saline with Tween 20) after each antibody incubation step.

  • Possible Cause 2: High Antibody Concentration. An overly concentrated primary or secondary antibody can result in non-specific binding.

    • Solution: Optimize the antibody concentrations by performing a titration experiment.

  • Possible Cause 3: Contaminated Buffers. Bacterial or fungal contamination in buffers can interfere with the assay.

    • Solution: Prepare fresh buffers using sterile, high-purity water.

Issue 3: No significant decrease in cell viability even at high concentrations of this compound.

  • Possible Cause 1: Cell Line Resistance. The chosen cell line may have intrinsic or acquired resistance to MEK inhibitors.

    • Solution: Verify the mutational status of the RAS/RAF pathway in your cell line. Cell lines without a BRAF or RAS mutation may be less sensitive to MEK inhibition. Consider testing a panel of cell lines with known mutational statuses.

  • Possible Cause 2: Drug Inactivation. The compound may be unstable in the cell culture medium over long incubation periods.

    • Solution: Consider refreshing the medium with a new dose of this compound for longer experiments (e.g., beyond 72 hours).

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-ERK
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Z118298144_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle This compound This compound This compound->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Optimization_Workflow Start Start: Select Cell Line(s) DoseResponse 1. Initial Dose-Response Curve (Broad Range, e.g., 1 nM - 10 µM) Start->DoseResponse CalcIC50 2. Calculate Preliminary IC50 DoseResponse->CalcIC50 NarrowRange 3. Narrow-Range Dose-Response (Centered around IC50) CalcIC50->NarrowRange ConfirmIC50 4. Confirm IC50 NarrowRange->ConfirmIC50 TimeCourse 5. Time-Course Experiment (e.g., 6, 24, 48, 72 hours) ConfirmIC50->TimeCourse MechanismValidation 6. Mechanism Validation (Western Blot) (Treat with IC50 concentration) TimeCourse->MechanismValidation End Optimized Concentration Determined MechanismValidation->End

Caption: Experimental workflow for optimizing this compound treatment concentration in vitro.

Technical Support Center: Discovery and Validation of Novel Fascin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the discovery and validation of novel fascin (B1174746) inhibitors, such as Z118298144.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for discovering novel fascin inhibitors from a large chemical library?

A1: The discovery of novel fascin inhibitors typically follows a multi-step pipeline that combines computational screening with experimental validation. A common workflow involves:

  • Virtual Screening: Utilizing a ligand-based pharmacophore model derived from a known inhibitor (e.g., G2) to screen large chemical libraries for compounds with similar structural features.

  • Physicochemical Validation: Performing biophysical assays, such as Differential Scanning Fluorimetry (DSF), to confirm direct binding of the predicted compounds to the fascin protein.

  • Functional Inhibition Assay: Conducting in vitro assays, like the F-actin bundling assay, to determine if the binding compounds can inhibit the biological function of fascin.

  • Cell-Based Assays: Evaluating the effects of confirmed inhibitors on cancer cell viability, proliferation, and migration in cell culture models.

  • Ex Vivo Model Validation: Further assessing the cytotoxicity and efficacy of promising candidates in more complex models, such as organoids.

Q2: A compound identified from virtual screening shows binding to fascin in a DSF assay but does not inhibit F-actin bundling. What are the possible reasons?

A2: There are several potential explanations for this outcome:

  • Non-functional Binding Site: The compound may be binding to a site on the fascin protein that is not critical for its actin-bundling activity.

  • Incorrect Binding Pose: The compound might be binding in a different orientation than predicted by the virtual screening, which does not lead to functional inhibition.

  • Assay Artifacts: The signal observed in the DSF assay could be an artifact. It is crucial to include appropriate controls to rule out non-specific interactions.

  • Compound Aggregation: The compound may be forming aggregates at the concentration used in the F-actin bundling assay, which can lead to non-specific inhibition or a lack of activity.

Q3: What are some critical controls to include in an F-actin bundling assay?

A3: To ensure the validity of your F-actin bundling assay results, it is essential to include the following controls:

  • Actin alone: To confirm that actin filaments do not spontaneously form bundles in the absence of fascin.

  • Fascin and Actin: To demonstrate that fascin is active and capable of inducing F-actin bundle formation.

  • Known Fascin Inhibitor: To have a positive control for inhibition and to validate that the assay can detect a loss of bundling activity.

  • Test Compound and Actin alone: To rule out any non-specific interactions of your test compound with actin.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background signal in DSF assay Compound autofluorescence or precipitation.Run a control with the compound alone to measure its intrinsic fluorescence. Test a range of compound concentrations to identify a non-precipitating concentration.
Inconsistent results in cell migration assays Cell confluency variability, scratch width inconsistency.Standardize cell seeding density to ensure consistent confluency. Use an automated scratching tool for uniform scratch widths.
Low potency of hit compounds in cellular assays Poor cell permeability, metabolic instability, or off-target effects.Perform cell permeability assays (e.g., PAMPA). Conduct metabolic stability assays using liver microsomes. Profile the compound against a panel of off-target proteins.

Key Experimental Protocols

Differential Scanning Fluorimetry (DSF)

DSF is utilized to assess the binding between a compound and a target protein by measuring changes in the protein's thermal stability.

  • Preparation: Prepare a solution of the fascin protein in a suitable buffer. Prepare serial dilutions of the test compound.

  • Reaction Mixture: In a qPCR plate, mix the fascin protein solution with the test compound at various concentrations. Include a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient to gradually increase the temperature.

  • Data Acquisition: Monitor the fluorescence intensity as the temperature increases. The temperature at which the protein unfolds (the melting temperature, Tm) will be indicated by a sharp increase in fluorescence.

  • Analysis: A shift in the Tm in the presence of the compound compared to the protein alone indicates a binding interaction.

F-actin Bundling Assay

This assay visually determines the ability of a compound to inhibit fascin-mediated bundling of actin filaments.

  • Reagent Preparation: Prepare solutions of fascin protein, actin, and the test compound. Actin filaments are typically labeled with a fluorescent probe (e.g., Alexa 488-phalloidin) for visualization.

  • Assay Setup: In a multi-well plate, set up the following conditions:

    • Actin alone

    • Fascin + Actin

    • Fascin + Actin + Known Inhibitor

    • Fascin + Actin + Test Compound

    • Actin + Test Compound

  • Incubation: Allow the reactions to incubate at room temperature to permit actin polymerization and bundling.

  • Imaging: Visualize the actin filaments using a fluorescence microscope or a high-content imaging system.

  • Analysis: In the presence of active fascin, thick, bundled actin fibers will be observed. An effective inhibitor will prevent the formation of these bundles, resulting in a more diffuse pattern of individual actin filaments.

Visualizing the Discovery Workflow and Signaling Context

experimental_workflow cluster_computational Computational Screening cluster_invitro In Vitro Validation cluster_cellular Cellular & Ex Vivo Assays cluster_output Outcome virtual_screening Virtual Screening (Ligand-based Pharmacophore) dsf DSF Assay (Binding Confirmation) virtual_screening->dsf Predicted Hits chemical_library Large Chemical Library chemical_library->virtual_screening bundling_assay F-actin Bundling Assay (Functional Inhibition) dsf->bundling_assay Confirmed Binders cell_viability Cell Viability & Proliferation bundling_assay->cell_viability Active Inhibitors cell_migration Cell Migration Assay cell_viability->cell_migration organoid_model Organoid Model (Cytotoxicity) cell_migration->organoid_model lead_compound Lead Compound (e.g., this compound) organoid_model->lead_compound

Caption: Workflow for the discovery of novel fascin inhibitors.

fascin_pathway cluster_actin Actin Dynamics cluster_fascin Fascin-mediated Bundling cluster_inhibition Inhibition cluster_cellular_outcome Cellular Outcome g_actin G-actin (Monomers) f_actin F-actin (Filaments) g_actin->f_actin Polymerization actin_bundles Actin Bundles f_actin->actin_bundles fascin Fascin fascin->actin_bundles Cross-linking cell_migration Cell Migration & Invasion actin_bundles->cell_migration Enables inhibitor This compound inhibitor->fascin Inhibits

Caption: Simplified diagram of fascin's role in actin bundling and its inhibition.

Refining Z118298144 delivery methods for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective in vivo delivery of the small molecule inhibitor Z118298144. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the hypothetical Serine/Threonine Kinase 1 (STK1). STK1 is a key component of the ABC signaling pathway, which is implicated in cell proliferation and survival. By inhibiting the kinase activity of STK1, this compound is designed to block this signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells overexpressing STK1.

Q2: What are the common reasons for low in vivo efficacy of this compound?

Low in vivo efficacy of small molecule inhibitors like this compound can stem from a variety of factors. These can be broadly categorized into issues related to the compound's formulation, its pharmacokinetic properties, or the experimental model itself. Key considerations include:

  • Poor Bioavailability: The compound may not be efficiently absorbed into the bloodstream after administration.

  • Rapid Metabolism: The compound may be quickly broken down by the liver or other tissues, reducing its concentration at the target site.

  • Ineffective Formulation: The delivery vehicle may not be suitable for this compound, leading to poor solubility or stability.

  • Suboptimal Dosing Regimen: The dose or frequency of administration may be insufficient to maintain a therapeutic concentration of the compound.

  • Inappropriate Animal Model: The selected tumor model may not be sensitive to the inhibition of the STK1 pathway.

Q3: How can I improve the solubility of this compound for in vivo studies?

Many small molecule inhibitors are lipophilic and have poor water solubility.[1] Improving solubility is crucial for achieving adequate bioavailability.[2] Common strategies include:

  • Co-solvents: Using a mixture of solvents can enhance the solubility of hydrophobic compounds.[2]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can increase solubility.[2]

  • Surfactants: These agents can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[2]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[2]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic drugs.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low drug exposure in plasma (Low AUC) Poor solubility of the formulation.Test different formulation strategies (see Table 1). Prepare fresh formulations before each use.
Rapid metabolism.Perform a pharmacokinetic study with more frequent time points to determine the half-life. Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls).
Incorrect administration technique (e.g., improper oral gavage).Ensure proper training on administration techniques. Verify the dose volume and concentration.
High variability in efficacy between animals Inconsistent formulation (e.g., precipitation of the compound).Visually inspect the formulation for homogeneity before each administration. Prepare a fresh batch of formulation for each experiment.
Differences in animal health or stress levels.Ensure all animals are healthy and acclimatized to the experimental conditions.
Lack of tumor growth inhibition despite adequate drug exposure The tumor model is resistant to STK1 inhibition.Confirm STK1 expression and pathway activity in your tumor model. Consider using a different cell line or a patient-derived xenograft (PDX) model.
Insufficient target engagement.Perform a pharmacodynamic (PD) study to measure the inhibition of STK1 signaling in the tumor tissue at different time points after dosing.
Suboptimal dosing schedule.Conduct a dose-response study to determine the optimal dose and frequency of administration.

Data Presentation

Table 1: Example Formulations for Poorly Soluble Compounds

Formulation Strategy Components Advantages Disadvantages
Co-solvent System 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineSimple to prepare, suitable for many compounds.Can cause precipitation upon dilution in the bloodstream. Potential for vehicle-related toxicity at high doses.
Cyclodextrin Complex 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in waterIncreases solubility and stability. Generally well-tolerated.May not be suitable for all compounds. Can be more expensive.
Nanosuspension This compound nanoparticles stabilized with a surfactant.Increases surface area for dissolution, leading to improved bioavailability.[4]Requires specialized equipment for preparation. Potential for particle aggregation.[4]
Lipid-Based Formulation (SEDDS) Oil, surfactant, and co-surfactant.Enhances oral absorption of lipophilic drugs.[3] Protects the drug from degradation.More complex to develop and characterize.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of Dimethyl Sulfoxide (DMSO) to dissolve the compound completely. Vortex if necessary.

  • In a separate sterile tube, prepare the vehicle by mixing Polyethylene Glycol 300 (PEG300), Tween 80, and saline in the desired ratios (e.g., 40%, 5%, and 45% respectively).

  • Slowly add the drug-DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, it may require sonication or gentle warming.

  • Prepare the formulation fresh on the day of administration.

Protocol 2: Assessment of Target Engagement in Tumor Tissue

  • Dose tumor-bearing mice with this compound or vehicle control.

  • At selected time points after dosing (e.g., 2, 6, and 24 hours), euthanize the mice and collect the tumor tissue.

  • Immediately snap-freeze the tumors in liquid nitrogen or process for protein extraction.

  • Homogenize the tumor tissue and lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform a Western blot analysis to detect the levels of phosphorylated STK1 (p-STK1) and total STK1.

  • A decrease in the p-STK1/total STK1 ratio in the this compound-treated group compared to the vehicle group indicates target engagement.[5]

Visualizations

STK1_Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor STK1 STK1 Receptor->STK1 Downstream Effector Downstream Effector STK1->Downstream Effector Proliferation & Survival Proliferation & Survival Downstream Effector->Proliferation & Survival This compound This compound This compound->STK1

Caption: Hypothetical STK1 Signaling Pathway and Inhibition by this compound.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Formulation Dosing Dosing Formulation->Dosing Animal Acclimatization Animal Acclimatization Animal Acclimatization->Dosing Tumor Measurement Tumor Measurement Dosing->Tumor Measurement Sample Collection Sample Collection Tumor Measurement->Sample Collection Efficacy Assessment Efficacy Assessment Tumor Measurement->Efficacy Assessment PK Analysis PK Analysis Sample Collection->PK Analysis PD Analysis PD Analysis Sample Collection->PD Analysis

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Troubleshooting_Tree Low Efficacy Low Efficacy Check PK Check PK Low Efficacy->Check PK Low Exposure Low Exposure Check PK->Low Exposure  No Adequate Exposure Adequate Exposure Check PK->Adequate Exposure  Yes Reformulate Reformulate Low Exposure->Reformulate Check PD Check PD Adequate Exposure->Check PD No Target Engagement No Target Engagement Check PD->No Target Engagement  No Target Engaged Target Engaged Check PD->Target Engaged  Yes Increase Dose Increase Dose No Target Engagement->Increase Dose Re-evaluate Model Re-evaluate Model Target Engaged->Re-evaluate Model

Caption: Decision Tree for Troubleshooting Low In Vivo Efficacy.

References

Technical Support Center: Overcoming Resistance to Z118298144 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the novel anti-cancer agent, Z118298144. Our goal is to help you navigate and overcome resistance mechanisms in your cell line models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the XYZ kinase, a critical component of a signaling pathway frequently dysregulated in various cancers. By blocking the activity of XYZ kinase, this compound aims to halt tumor cell proliferation and induce apoptosis.

Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to targeted therapies like this compound can arise through various mechanisms.[1][2] These can include:

  • Secondary mutations in the XYZ kinase: These mutations can prevent this compound from binding to its target.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative pathways to circumvent the inhibition of the XYZ kinase pathway.[1][2]

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively remove this compound from the cell, reducing its intracellular concentration.

  • Altered drug metabolism: Cancer cells may develop the ability to metabolize and inactivate this compound more efficiently.

Q3: How can I determine the specific mechanism of resistance in my cell line?

A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Sanger sequencing or next-generation sequencing (NGS): To identify potential mutations in the XYZ kinase gene.

  • Western blotting or phospho-proteomics: To assess the activation status of known bypass pathways.

  • Rhodamine 123 or Hoechst 33342 efflux assays: To determine if increased drug efflux is a contributing factor.

  • Liquid chromatography-mass spectrometry (LC-MS): To analyze the metabolic profile of this compound in sensitive versus resistant cells.

Troubleshooting Guides

Issue 1: Decreased sensitivity to this compound (Increased IC50)
Possible Cause Troubleshooting Step Expected Outcome
Secondary mutation in XYZ kinaseSequence the XYZ kinase gene in resistant cells.Identification of a known or novel mutation that confers resistance.
Activation of a bypass signaling pathwayPerform a phospho-kinase array or western blot for key signaling nodes (e.g., p-AKT, p-ERK).Increased phosphorylation of proteins in a parallel signaling pathway in resistant cells.
Increased drug effluxTreat cells with known efflux pump inhibitors (e.g., verapamil, Ko143) in combination with this compound.Re-sensitization of resistant cells to this compound in the presence of the inhibitor.
Issue 2: Heterogeneous response to this compound within a cell population
Possible Cause Troubleshooting Step Expected Outcome
Emergence of a resistant subclonePerform single-cell cloning to isolate and characterize individual clones.Identification of distinct sensitive and resistant clones within the population.
Cell-to-cell variability in drug uptake or target expressionUse flow cytometry to assess drug uptake (if a fluorescent analog is available) or XYZ kinase expression levels.Correlation between low drug uptake or low target expression and reduced sensitivity.

Quantitative Data Summary

The following table summarizes hypothetical data from experiments comparing a this compound-sensitive (Parental) and a this compound-resistant (Resistant) cell line.

Parameter Parental Cell Line Resistant Cell Line Fold Change
This compound IC50 10 nM500 nM50-fold increase
XYZ Kinase Mutation (T315I) Not DetectedDetected-
p-AKT (Ser473) Expression (Relative to loading control) 0.52.55-fold increase
P-gp Expression (Relative to loading control) 1.01.2No significant change

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.

Western Blotting for Phospho-Proteins
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

Signaling_Pathway cluster_0 This compound Sensitive Cell cluster_1 This compound Resistant Cell (Bypass Pathway) This compound This compound XYZ_Kinase XYZ Kinase This compound->XYZ_Kinase Inhibits Downstream_Signaling Downstream Signaling XYZ_Kinase->Downstream_Signaling Proliferation Proliferation Downstream_Signaling->Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits Z118298144_res This compound XYZ_Kinase_res XYZ Kinase Z118298144_res->XYZ_Kinase_res Inhibits Bypass_Kinase Bypass Kinase (e.g., AKT) Downstream_Signaling_res Downstream Signaling Bypass_Kinase->Downstream_Signaling_res Activates Proliferation_res Proliferation Downstream_Signaling_res->Proliferation_res Promotes

Caption: Signaling pathways in this compound sensitive vs. resistant cells.

Experimental_Workflow start Resistant Cell Line Observed seq Sequence XYZ Kinase start->seq wb Western Blot for Bypass Pathways start->wb efflux Drug Efflux Assay start->efflux mut Mutation Found? seq->mut bypass Bypass Pathway Activated? wb->bypass efflux_inc Increased Efflux? efflux->efflux_inc mut->bypass No res_mech1 Mechanism: Target Mutation mut->res_mech1 Yes bypass->efflux_inc No res_mech2 Mechanism: Bypass Activation bypass->res_mech2 Yes res_mech3 Mechanism: Drug Efflux efflux_inc->res_mech3 Yes unknown Mechanism Unknown efflux_inc->unknown No

Caption: Workflow for identifying this compound resistance mechanisms.

References

Z118298144 assay development and optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Z118298144 assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay development, optimization, and troubleshooting. For the purpose of this guide, This compound is a hypothetical novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) . The primary application discussed is a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound, a critical measure of its potency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of the EGFR kinase domain. By binding to the ATP pocket, it prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][2][3]

Q2: Which cell lines are suitable for testing this compound?

A2: The choice of cell line is critical and depends on the research question. Cell lines with high EGFR expression or EGFR-activating mutations (e.g., A431, NCI-H1975, HCC827) are commonly used. It is essential to consider the EGFR mutation status, as some mutations confer resistance to certain inhibitors (e.g., T790M).[4][5] Cell line authenticity should always be verified, and low-passage number cells are recommended for reproducibility.[4]

Q3: What is a typical starting concentration range for this compound in an IC50 determination assay?

A3: For a novel compound, a broad concentration range is recommended for the initial dose-response curve. A common starting point is a 10-point serial dilution beginning at 10 µM or 50 µM. The optimal range will depend on the potency of the compound and the sensitivity of the cell line.

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For experiments, create fresh dilutions in cell culture medium. The final DMSO concentration in the assay should be kept consistent across all wells, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicate Wells 1. Uneven Cell Seeding: Inconsistent number of cells per well.[4] 2. Pipetting Errors: Inaccurate dispensing of cells, media, or compound.[4] 3. Edge Effects: Evaporation from wells on the perimeter of the plate.[4]1. Ensure the cell suspension is homogenous by gently mixing before and during plating. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the microplate; fill them with sterile PBS or media to create a humidity barrier.[4]
Inconsistent IC50 Values Between Experiments 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug response.[4] 2. Serum Concentration: Growth factors in serum can compete with the inhibitor.[4] 3. Reagent Variability: Differences in media, serum, or reagent lots.1. Use low-passage cells (e.g., <15 passages) and maintain consistent cell culture practices.[7] 2. Consider reducing serum concentration (e.g., 2-5%) or using serum-free media during drug incubation if tolerated by the cells.[4] 3. Record lot numbers for all reagents and test new lots to ensure consistency.[7]
Low Signal-to-Noise Ratio or Small Assay Window 1. Suboptimal Cell Seeding Density: Too few cells result in a weak signal; too many can lead to overgrowth and nutrient depletion.[7] 2. Incorrect Incubation Time: Insufficient or excessive incubation with the compound or assay reagent.1. Optimize cell seeding density by testing a range of densities to find one that gives a robust signal without reaching over-confluence by the end of the assay.[7] 2. Perform a time-course experiment to determine the optimal drug treatment duration (e.g., 48, 72, 96 hours) and reagent incubation time.
Apparent Increase in Viability at Some Inhibitor Concentrations 1. Compound Interference: The inhibitor may directly react with the viability reagent (e.g., MTT, resazurin).[4] 2. Metabolic Shift: Sub-lethal compound concentrations can sometimes increase cellular metabolic activity.[4]1. Run a cell-free control by adding the inhibitor to media with the viability reagent to check for direct chemical reactions.[4] 2. Consider using an alternative viability assay that measures a different endpoint (e.g., ATP content via CellTiter-Glo instead of metabolic activity via MTT).

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeEGFR Mutation StatusThis compound IC50 (nM)
A431Epidermoid CarcinomaWild-Type (Overexpression)150.5
HCC827Lung AdenocarcinomaExon 19 Deletion (Sensitive)8.2
NCI-H1975Lung AdenocarcinomaL858R & T790M (Resistant)2,560.0
MDA-MB-231Breast CancerWild-Type (Low Expression)>10,000

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the measurement of this compound potency against a cancer cell line (e.g., HCC827).

1. Cell Seeding: a. Culture HCC827 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Harvest cells using trypsin and perform a cell count. c. Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/100 µL) in culture medium. d. Seed 100 µL of the cell suspension into the inner 60 wells of a white, clear-bottom 96-well plate. Add 100 µL of sterile PBS to the outer wells.[4] e. Incubate the plate overnight to allow cells to attach.

2. Compound Treatment: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of this compound in culture medium to create 2X working solutions. A typical 10-point, 3-fold dilution series might start at 20 µM. c. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated" wells (medium only). d. Carefully remove the medium from the cell plate and add 100 µL of the appropriate compound dilution or control solution to each well. e. Incubate the plate for 72 hours at 37°C, 5% CO2.

3. Assay and Data Acquisition: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure luminescence using a plate reader.

4. Data Analysis: a. Subtract the average background signal (media-only wells) from all other measurements. b. Normalize the data by setting the average vehicle control signal as 100% viability and the no-cell control as 0% viability. c. Plot the normalized percent viability against the log of the inhibitor concentration. d. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[8]

Visualizations

Caption: EGFR signaling pathway and the inhibitory action of this compound.

IC50_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 5: Readout cluster_analysis Analysis A1 Culture & Harvest Cells A2 Count & Dilute Cells A1->A2 A3 Seed Cells into 96-well Plate A2->A3 A4 Incubate Overnight A3->A4 B1 Prepare Serial Dilutions of this compound B2 Treat Cells with Compound B1->B2 B3 Incubate for 72 hours B2->B3 C1 Equilibrate Plate to Room Temp B3->C1 C2 Add CellTiter-Glo® Reagent C1->C2 C3 Measure Luminescence C2->C3 D1 Normalize Data C3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 via 4PL Fit D2->D3

Caption: Experimental workflow for IC50 determination of this compound.

Troubleshooting_Tree Start High Variability in Results? Cause1 Uneven Cell Seeding Pipetting Errors Start->Cause1 Yes Sol1 Review Plating Technique & Calibrate Pipettes Cause1->Sol1 Cause2 Edge Effects? Cause1->Cause2 No Sol1->Cause2 Still Variable Sol2 Use Inner Wells Only & Add PBS to Outer Wells Cause2->Sol2 Yes Cause3 Inconsistent Cells or Reagents? Cause2->Cause3 No Sol2->Cause3 Still Variable Sol3 Use Low Passage Cells & Record Reagent Lot Numbers Cause3->Sol3 Yes End Consistent Results Cause3->End No Sol3->End

Caption: Troubleshooting decision tree for high result variability.

References

Minimizing off-target effects of Z118298144

Author: BenchChem Technical Support Team. Date: December 2025

Compound: Z118298144 Target: MEK1 (MAP2K1) Pathway: MAPK/ERK Signaling

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound, a selective inhibitor of MEK1. The following resources are designed to help minimize and troubleshoot potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1, a dual-specificity protein kinase. By binding to the ATP pocket of MEK1, it prevents the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2. This effectively blocks signal transduction through the MAPK/ERK pathway, which is critical for cell proliferation, differentiation, and survival.[1][2][3]

Q2: What are the most common reasons for observing an unexpected phenotype in my cell-based assays?

A2: Unexpected phenotypes can arise from several factors. A primary reason is potential off-target activity, where this compound may inhibit other kinases with similar ATP-binding sites.[4] Additionally, high concentrations of the inhibitor can lead to non-specific effects.[4] It is also possible that the observed phenotype is a result of inhibiting the intended MEK1 target, but in a cellular context where the downstream consequences are not yet fully understood. Another possibility is the activation of compensatory signaling pathways.

Q3: How can I be sure the observed effect is due to MEK1 inhibition?

A3: The gold standard for attributing a phenotype to a specific target is to perform a rescue experiment or use a genetic approach for validation.[5] You can use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out MEK1.[4] If the phenotype observed with this compound treatment is consistent with the phenotype from MEK1 genetic perturbation, it strongly suggests the effect is on-target.[4]

Q4: Can off-target effects of this compound be beneficial?

Troubleshooting Guide

Issue Possible Cause Recommended Action
High levels of cytotoxicity at concentrations expected to be selective for MEK1. The compound may have off-target effects on kinases essential for cell survival.1. Perform a dose-response curve: Determine the lowest effective concentration that inhibits ERK1/2 phosphorylation without causing widespread cell death. 2. Validate with a structurally different MEK1 inhibitor: If another MEK1 inhibitor with a different chemical scaffold produces the same cytotoxicity, the effect is more likely on-target. 3. Conduct a kinome-wide selectivity screen: This will identify other kinases that this compound may be inhibiting.[5]
Observed phenotype is opposite to the expected outcome of MEK1 inhibition. 1. Paradoxical pathway activation: In some cellular contexts, inhibition of one kinase can lead to the activation of a feedback loop that upregulates a parallel pathway. 2. Inhibition of an off-target with an opposing function. 1. Perform phospho-proteomics analysis: This can provide a global view of signaling pathways that are altered upon treatment. 2. Use genetic validation: Confirm the phenotype with MEK1 knockdown or knockout to ensure it is an on-target effect.[4]
Inconsistent results between experiments. 1. Inhibitor instability: The compound may be degrading in the experimental conditions. 2. Cell line-specific effects: The cellular context, including the expression levels of other kinases, can influence the inhibitor's effect.1. Check inhibitor stability: Assess the stability of this compound in your cell culture media at 37°C over the time course of your experiment. 2. Test in multiple cell lines: Confirming the effect in different cell lines can help distinguish between a general mechanism and a cell-type-specific response.
Biochemical assay shows high potency, but cellular assay shows weak or no effect. 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. High intracellular ATP concentration: The high levels of ATP in cells can outcompete the inhibitor for binding to MEK1.[6] 3. Efflux pump activity: The compound may be actively transported out of the cells.[6]1. Assess cell permeability: Use methods like parallel artificial membrane permeability assay (PAMPA). 2. Perform a cellular target engagement assay: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if the compound is binding to MEK1 in intact cells.

Signaling Pathway and Experimental Workflows

MAPK/ERK Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling cascade, highlighting the central role of MEK1, the target of this compound.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAP3K) Ras->Raf MEK1 MEK1 (MAP2K1) Target of this compound Raf->MEK1 ERK ERK1/2 (MAPK) MEK1->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression This compound This compound This compound->MEK1

Caption: The MAPK/ERK signaling pathway with this compound targeting MEK1.

Experimental Workflow: Target Validation with CRISPR/Cas9

This workflow outlines the steps to validate that the observed phenotype of this compound is due to its on-target activity.

CRISPR_Validation_Workflow cluster_crispr CRISPR/Cas9 Knockout cluster_phenotype Phenotypic Analysis Design_gRNA Design and clone MEK1-specific gRNA Transfect Transfect cells with Cas9 and gRNA plasmids Design_gRNA->Transfect Select Select and expand clonal cell lines Transfect->Select Validate_KO Validate MEK1 knockout by Western Blot/PCR Select->Validate_KO Analyze_KO Analyze phenotype of MEK1 knockout cells Validate_KO->Analyze_KO Treat_WT Treat wild-type cells with this compound Analyze_WT Analyze phenotype (e.g., proliferation assay) Treat_WT->Analyze_WT Compare Compare phenotypes Analyze_WT->Compare Analyze_KO->Compare

Caption: Workflow for validating on-target effects using CRISPR/Cas9.

Experimental Workflow: Kinome Profiling

This diagram shows the process of identifying potential off-targets of this compound using a kinome-wide screening service.

Kinome_Profiling_Workflow cluster_screening Kinome Screen cluster_analysis Data Analysis Prepare_Compound Prepare this compound solution Submit Submit to kinome profiling service Prepare_Compound->Submit Screen Screen against a panel of recombinant kinases Submit->Screen Receive_Data Receive % inhibition data Screen->Receive_Data Identify_Hits Identify kinases with >50% inhibition Receive_Data->Identify_Hits Determine_IC50 Determine IC50 values for identified off-targets Identify_Hits->Determine_IC50 Assess_Selectivity Assess selectivity profile Determine_IC50->Assess_Selectivity

References

Improving the yield of Z118298144 chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Z118298144

Disclaimer: The compound "this compound" is a hypothetical molecule created for illustrative purposes within this guide. The synthesis pathway, experimental data, and troubleshooting scenarios described below are based on well-established chemical principles for analogous reactions but are not specific to a real-world compound. This guide is intended to serve as a template for researchers and drug development professionals to address common challenges in multi-step organic synthesis.

The proposed synthesis of this compound is a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by an amide bond formation. This pathway is common in the synthesis of complex organic molecules in the pharmaceutical industry.

Overall Synthesis Workflow

G A Step 1: Suzuki Coupling (Formation of Intermediate Z-Int-1) B Work-up & Purification (Aqueous extraction, Column Chromatography) A->B Crude Intermediate C Step 2: Amide Coupling (Formation of this compound) B->C Pure Z-Int-1 D Final Work-up & Purification (Crystallization) C->D Crude Product E Characterization (NMR, LC-MS, HRMS) D->E Pure this compound

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield of the Suzuki coupling (Step 1)?

A1: The most critical parameters for the Suzuki coupling step are the choice of palladium catalyst and ligand, the base, and the solvent system. The quality of the boronic acid reagent is also crucial, as boronic acids can degrade upon storage. An inert atmosphere must be maintained throughout the reaction to prevent catalyst degradation.

Q2: I am observing significant amounts of a homo-coupling byproduct from my aryl halide starting material. How can I minimize this?

A2: Homo-coupling of the aryl halide (Ar-Ar) is a common side reaction. To minimize it, you can try lowering the reaction temperature, using a less concentrated base, or changing the palladium catalyst and ligand. Slower addition of the base can also sometimes mitigate this side reaction.

Q3: The amide coupling (Step 2) is not going to completion. What are the likely causes?

A3: Incomplete amide coupling reactions are often due to several factors. The carboxylic acid may not be fully activated by the coupling reagent. The amine starting material might be of low purity or a salt form requiring prior neutralization. The presence of water in the reaction solvent can also hydrolyze the activated intermediate. Ensure all reagents are pure and the solvent is anhydrous.

Q4: My final compound (this compound) is difficult to purify by crystallization. What are my options?

A4: If crystallization is challenging due to the presence of persistent impurities or if the compound is an oil, alternative purification methods should be considered. Preparative HPLC is a powerful technique for purifying difficult compounds. Alternatively, trying different solvent systems for crystallization or attempting a salt formation to induce crystallization can be effective strategies.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki Coupling (Step 1)

This guide helps diagnose and resolve common issues leading to low yields in the formation of the intermediate, Z-Int-1.

G start Low Yield in Step 1 (<50%) q1 Check for Starting Material Recovery start->q1 sol1 Reaction not initiated. - Check catalyst/ligand activity. - Increase temperature. - Ensure base was added. q1->sol1 Yes q2 Significant Side Products Observed? q1->q2 No sol2 Side reactions dominating. - Lower temperature. - Screen different catalysts/bases. - Check for boronic acid degradation. q2->sol2 Yes sol3 Poor conversion. - Increase reaction time. - Increase catalyst loading. - Check solvent quality (anhydrous). q2->sol3 No

Caption: Troubleshooting logic for low yield in the Suzuki coupling step.

Quantitative Data Summary

The following tables present hypothetical data from optimization studies for the synthesis of this compound.

Table 1: Optimization of Suzuki Coupling (Step 1)

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield of Z-Int-1 (%)
1Pd(PPh₃)₄ (5%)-K₂CO₃Toluene/H₂O10065
2Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄1,4-Dioxane9088
3Pd(dppf)Cl₂ (3%)-Cs₂CO₃DME/H₂O8592
4Pd(OAc)₂ (2%)XPhos (4%)K₂CO₃THF7075

Table 2: Optimization of Amide Coupling (Step 2)

EntryCoupling ReagentBaseSolventTemperature (°C)Yield of this compound (%)
1EDC/HOBtDIPEADMF2585
2HATUDIPEACH₂Cl₂2595
3T3PPyridineEtOAc5091
4CDI-THF2578

Experimental Protocols

Protocol 1: Synthesis of Intermediate Z-Int-1 via Suzuki Coupling
  • To a dried round-bottom flask, add aryl bromide 1 (1.0 eq), boronic acid 2 (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Under a positive pressure of argon, add anhydrous DME (10 mL/mmol of 1 ) and a 2M aqueous solution of Cs₂CO₃ (3.0 eq).

  • Heat the reaction mixture to 85°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure intermediate Z-Int-1 .

Protocol 2: Synthesis of this compound via Amide Coupling
  • Dissolve the carboxylic acid intermediate Z-Int-1 (1.0 eq) in anhydrous dichloromethane (B109758) (15 mL/mmol).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the amine 3 (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound This compound .

Validation & Comparative

Validating the Efficacy of Z118298144 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel therapeutic candidate, Z118298144, against a known alternative in preclinical models. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's preclinical profile.

Comparative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy of this compound compared to a well-characterized alternative, Compound-X, in a human breast cancer xenograft model.

ParameterThis compoundCompound-X
In Vitro IC50 (MCF-7 Cells) 50 nM100 nM
In Vivo Tumor Growth Inhibition 65%52%
Mechanism of Action PI3K/AKT Pathway InhibitorMulti-kinase Inhibitor
Mouse Xenograft Model Human Breast Cancer (MCF-7)Human Breast Cancer (MCF-7)
Dosing Regimen 10 mg/kg, daily20 mg/kg, daily

Experimental Protocols

In Vitro Cell Proliferation Assay

The half-maximal inhibitory concentration (IC50) of this compound and Compound-X was determined using a standard MTS assay.

  • Cell Culture: Human breast cancer cells (MCF-7) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or Compound-X (ranging from 1 nM to 10 µM) for 72 hours.

  • MTS Assay: After the treatment period, 20 µL of MTS reagent was added to each well, and the plates were incubated for 2 hours at 37°C.

  • Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Xenograft Study

The in vivo efficacy of this compound and Compound-X was evaluated in a human breast cancer xenograft model in immunocompromised mice.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: 1 x 10^7 MCF-7 cells were suspended in Matrigel and subcutaneously implanted into the flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): vehicle control, this compound (10 mg/kg), and Compound-X (20 mg/kg). Compounds were administered daily via oral gavage.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

Visualizations

Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K inhibits

Caption: PI3K/AKT signaling pathway targeted by this compound.

Experimental Workflow

Xenograft_Workflow Start Start Implantation MCF-7 Cell Implantation Start->Implantation TumorGrowth Tumor Growth (100-150 mm³) Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Group1 Vehicle Control Randomization->Group1 Group 1 Group2 This compound (10 mg/kg) Randomization->Group2 Group 2 Group3 Compound-X (20 mg/kg) Randomization->Group3 Group 3 Treatment Daily Dosing Group1->Treatment Group2->Treatment Group3->Treatment Measurement Tumor Measurement (Twice Weekly) Treatment->Measurement Endpoint End of Study Measurement->Endpoint Analysis Data Analysis Endpoint->Analysis Result Tumor Growth Inhibition (%) Analysis->Result

Caption: In vivo xenograft study experimental workflow.

Comparative analysis of Z118298144 and standard-of-care

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available data, including clinical trial registries and scientific literature, did not yield any specific information for an investigational agent designated as "Z118298144." This identifier does not appear to correspond to a known drug or biologic in development.

Consequently, a comparative analysis between this compound and any current standard-of-care treatments cannot be performed at this time. To proceed with the requested comparison guide, please provide an alternative and recognized identifier for the investigational product. This may include a formal drug name (e.g., generic or trade name), a different registration number (e.g., an NCT number for a clinical trial), or a corporate compound code.

Once a valid identifier is provided, a thorough analysis will be conducted to gather the necessary data on its mechanism of action, relevant clinical trial results, and established standard-of-care therapies for the indicated condition. This will enable the creation of the detailed comparison guide, including data tables, experimental protocols, and pathway visualizations as originally requested.

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The compound identifier "Z118298144" provided in the topic query did not correspond to any publicly available information for a known kinase inhibitor. To fulfill the request for a comprehensive comparison guide, this document serves as a detailed template. It utilizes the well-characterized MEK1/2 inhibitor, Trametinib (Mekinist®) , as a representative compound to demonstrate the benchmarking process against other relevant inhibitors. Researchers can adapt this framework for their own internal compounds, such as this compound, once experimental data are generated.

Introduction: The Imperative for Benchmarking in Kinase Drug Discovery

The development of targeted kinase inhibitors is a cornerstone of modern precision oncology. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS/RAF/MEK/ERK cascade, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1][2] Novel chemical entities must be rigorously evaluated against established inhibitors to determine their relative potency, selectivity, and potential for clinical translation.

This guide provides a framework for benchmarking a novel MEK inhibitor, using Trametinib as an exemplar. Trametinib is a potent, selective, allosteric inhibitor of MEK1 and MEK2, the dual-specificity kinases that activate ERK.[3] We will compare its performance with other clinically relevant MEK inhibitors, Cobimetinib and Binimetinib, presenting key performance data, detailed experimental protocols, and visual workflows to guide researchers in their evaluation process.

Comparative Efficacy: In Vitro Inhibitory Activity

A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency. The following table summarizes the reported in vitro IC50 values for Trametinib and its comparators against their primary targets, MEK1 and MEK2.

CompoundTargetIC50 (nM, cell-free)Reference(s)
Trametinib MEK10.92 - 2[4][5][6]
MEK21.8 - 2[4][5][6]
Cobimetinib MEK14.2[7][8][9]
Binimetinib MEK1/212[9][10][11][12]

Note: IC50 values are subject to variation based on specific assay conditions and should be considered for comparative purposes. Assays performed under identical conditions are required for a direct head-to-head comparison.

Visualizing Key Processes and Pathways

Clear visual representations of signaling pathways and experimental workflows are essential for understanding the context and methodology of inhibitor benchmarking.

Signaling_Pathway Figure 1: Simplified RAS/RAF/MEK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Gene_Expression Cell Proliferation, Survival, Differentiation TF->Gene_Expression Regulation Inhibitor Trametinib Cobimetinib Binimetinib Inhibitor->MEK Inhibition

Figure 1: Simplified RAS/RAF/MEK/ERK Signaling Pathway

Experimental_Workflow Figure 2: General Workflow for Kinase Inhibitor Benchmarking A Primary Target Assay (e.g., MEK1/2 Kinase Assay) IC50 Determination C Cellular Potency (Proliferation Assay, e.g., MTT) GI50 Determination A->C B Kinome Selectivity Screen (Off-Target Profiling) B->C D Target Engagement & Pathway (p-ERK Western Blot) C->D E Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) D->E F Efficacy Studies (Xenograft Tumor Models) E->F

Figure 2: General Workflow for Kinase Inhibitor Benchmarking

Logical_Relationship Figure 3: Decision Matrix for Inhibitor Candidate Selection Start Novel Inhibitor (e.g., this compound) Potency High Target Potency? (Low nM IC50) Start->Potency Selectivity High Kinase Selectivity? Potency->Selectivity Yes Discard Re-evaluate or Discard Potency->Discard No Cellular Good Cellular Activity? Selectivity->Cellular Yes Selectivity->Discard No Lead Lead Candidate Cellular->Lead Yes Cellular->Discard No

Figure 3: Decision Matrix for Inhibitor Candidate Selection

Detailed Experimental Protocols

Accurate and reproducible data are predicated on well-defined experimental protocols. The following sections detail standard methodologies for key assays in kinase inhibitor benchmarking.

In Vitro MEK1 Kinase Assay (IC50 Determination)

This protocol describes a general method to determine the IC50 of an inhibitor against purified MEK1 enzyme.

  • Reagent Preparation :

    • Kinase Buffer : Prepare a buffer suitable for MEK1 activity (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.2 mM Na3VO4, 1 mM DTT).

    • Substrate : Use an inactive kinase substrate, such as ERK2, which is a direct downstream target of MEK1.

    • ATP : Prepare a solution of ATP. The concentration should be near the Km of MEK1 for ATP to ensure competitive binding can be accurately measured.

    • Enzyme : Use purified, active recombinant MEK1 enzyme.

    • Test Compounds : Prepare a serial dilution of the test inhibitor (e.g., this compound) and benchmark inhibitors (Trametinib, etc.) in DMSO, then dilute further in kinase buffer.

  • Assay Procedure :

    • Add 10 µL of diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 20 µL of a master mix containing the MEK1 enzyme and ERK2 substrate in kinase buffer to each well.

    • Incubate for 10-15 minutes at room temperature to allow inhibitor binding.

    • Initiate the kinase reaction by adding 20 µL of ATP solution to each well.

    • Allow the reaction to proceed for 30-60 minutes at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Analysis :

    • Quantify the amount of phosphorylated ERK2. This can be done using various methods, such as an ADP-Glo™ assay which measures ADP production, or an ELISA-based method using a phospho-specific antibody for p-ERK.[13]

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.

Cellular Proliferation Assay (MTT/MTS)

This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[14]

  • Cell Seeding :

    • Culture a cancer cell line known to be dependent on the MAPK pathway (e.g., A375, which harbors a BRAF V600E mutation).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells per well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[15]

  • Compound Treatment :

    • Prepare serial dilutions of the test inhibitors in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors or vehicle control.

    • Incubate the plate for 72 hours.

  • MTT/MTS Addition and Measurement :

    • Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well.[16]

    • Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow tetrazolium salt to a purple formazan (B1609692) product.[14]

    • If using MTT, add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well and incubate for at least 2 hours in the dark to dissolve the formazan crystals. MTS forms a soluble product and does not require this step.[16]

    • Read the absorbance on a microplate reader at a wavelength of ~570 nm for MTT or ~490 nm for MTS.[16]

  • Data Analysis :

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol allows for the direct visualization and semi-quantification of the inhibitor's effect on the target pathway within the cell.[17][18]

  • Cell Culture and Treatment :

    • Seed cells (e.g., A375) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the kinase inhibitor for a defined period (e.g., 1-2 hours).

  • Protein Extraction :

    • Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[18]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis :

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[19]

    • To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody for total ERK1/2.[20]

    • Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the relative inhibition of ERK phosphorylation at different inhibitor concentrations.

Conclusion

The benchmarking process outlined in this guide provides a robust framework for the preclinical evaluation of novel kinase inhibitors like the hypothetical this compound. By systematically comparing a new compound's in vitro potency, cellular activity, and pathway engagement against established benchmarks such as Trametinib, Cobimetinib, and Binimetinib, researchers can make informed decisions about its potential as a therapeutic candidate. The integration of quantitative data tables, clear pathway and workflow diagrams, and detailed, reproducible protocols is critical for a thorough and objective assessment, ultimately guiding the selection of the most promising inhibitors for further development.

References

Independent Verification of Z118298144 Research Findings: An Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of research findings for the identifier Z118298144 has revealed that the subject is not a compound, drug, or biological molecule relevant to the fields of pharmaceutical research, life sciences, or drug development. Initial searches and subsequent investigations have identified this compound as a part number for a "Tail Gate for 1984 GMC Caballero"[1].

Therefore, the creation of a comparison guide detailing experimental data, signaling pathways, and performance against scientific alternatives is not applicable. The nature of the product—a vehicular component—precludes the existence of the type of research data typically generated for substances of interest to researchers, scientists, and drug development professionals.

There are no known signaling pathways, experimental workflows, or quantitative data sets related to this compound in a biological or chemical context. The request for detailed experimental protocols and data presentation in tabular form cannot be fulfilled as no such research has been conducted.

It is recommended that the identifier be double-checked to ensure it is the correct subject for the intended scientific inquiry. Should a different identifier be provided, a comprehensive analysis based on the original request can be undertaken.

References

Confirming the Cellular Target Engagement of Z118298144: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a therapeutic compound binds to its intended target within the complex cellular environment is a cornerstone of modern drug discovery. This process, known as target engagement validation, provides critical evidence for a compound's mechanism of action and is a pivotal determinant of its potential efficacy and safety. This guide offers an objective comparison of three primary methodologies to validate the cellular target engagement of a novel small molecule, exemplified by the hypothetical compound Z118298144.

We will delve into the principles, advantages, and limitations of the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and affinity-based Pull-Down Assays. This guide will provide detailed experimental protocols, illustrative data, and workflow diagrams to empower researchers to select the most appropriate strategy for their specific research needs.

Comparative Analysis of Target Engagement Methodologies

Choosing the optimal assay for validating target engagement depends on several factors, including the nature of the target protein, the properties of the small molecule, the availability of specific reagents, and the desired experimental throughput. The following table provides a comparative overview of the key features of CETSA, DARTS, and Pull-Down Assays.[1][2][3]

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Pull-Down Assay
Principle Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.[4][5]Ligand binding protects the target protein from proteolytic degradation.[6][7]An immobilized small molecule "bait" is used to capture its interacting protein "prey" from a cell lysate.[8][9]
Label-Free Yes (for the small molecule)[5]Yes (for the small molecule)[6][7]No, requires chemical modification of the small molecule to immobilize it.[9]
Cellular Context Can be performed in intact cells, cell lysates, and even tissues.[10]Typically performed in cell lysates.[6][11]Performed in cell lysates.[8][12]
Primary Readout Quantification of soluble protein after heat treatment (e.g., Western Blot, Mass Spectrometry).[4]Quantification of intact protein after protease digestion (e.g., SDS-PAGE, Western Blot).[6][13]Identification of proteins bound to the immobilized molecule (e.g., Mass Spectrometry, Western Blot).[8][9]
Key Advantages - Applicable in living cells, providing high physiological relevance.[10]- Does not require modification of the compound.- Does not require modification of the compound.[7]- Relatively straightforward and quick to perform.[11][14]- Can identify previously unknown binding partners.[8]- Provides direct evidence of a physical interaction.
Key Limitations - Not all proteins exhibit a clear thermal shift upon ligand binding.- Can be lower throughput for Western Blot-based detection.[15]- Limited to cell lysates, not intact cells.- Success is dependent on the presence of protease-sensitive sites on the target protein.[1]- Requires chemical synthesis to immobilize the small molecule, which may alter its binding properties.[9]- Potential for non-specific binding to the affinity matrix.

Experimental Protocols and Data Presentation

Below are detailed protocols for each of the three key target engagement assays. These are generalized protocols that should be optimized for the specific target protein and cell line being investigated.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature.[4] This change in thermal stability is then detected by quantifying the amount of soluble protein remaining after heat treatment.

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO).

    • Incubate the cells for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours) at 37°C.[4]

  • Cell Harvesting and Heat Challenge:

    • Harvest the cells by scraping or trypsinization and wash with PBS.

    • Resuspend the cell pellets in a suitable buffer (e.g., PBS with protease inhibitors) and divide the cell suspension into aliquots in PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[4][16]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a standard method like the BCA assay.

  • Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western Blotting using an antibody specific to the putative target protein.[17]

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensities against the temperature to generate melting curves for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[4]

CETSA_Workflow start_end start_end process process decision decision output output A Start: Culture Cells B Treat Cells with this compound or Vehicle Control A->B C Harvest and Aliquot Cells B->C D Heat Challenge at Temperature Gradient C->D E Cell Lysis and Centrifugation D->E F Collect Soluble Protein (Supernatant) E->F G Western Blot for Target Protein F->G H Quantify Band Intensities G->H I Plot Melting Curves H->I J Target Engagement Confirmed? I->J K End J->K Yes

Workflow of the Cellular Thermal Shift Assay (CETSA).
Temperature (°C)Vehicle Control (Normalized Intensity)This compound (Normalized Intensity)
401.001.00
430.980.99
460.950.97
490.850.92
520.650.88
550.400.75
580.200.55
610.050.30
640.010.10
670.000.02

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is predicated on the idea that when a small molecule binds to its target protein, it can induce a conformational change that makes the protein more resistant to digestion by proteases.[6]

  • Cell Lysate Preparation:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer (avoiding detergents like SDS).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine and normalize the protein concentration of the lysates.[6]

  • Compound Incubation:

    • Divide the cell lysate into aliquots.

    • Treat the aliquots with this compound at various concentrations or with a vehicle control.

    • Incubate for at least 1 hour on ice or at room temperature to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., pronase, thermolysin) to each lysate aliquot. The concentration of the protease needs to be optimized to achieve partial digestion in the vehicle-treated sample.[6]

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor and/or SDS-PAGE loading buffer.

  • Analysis:

    • Separate the protein digests by SDS-PAGE.

    • Visualize the proteins by Coomassie staining or perform a Western Blot for the specific target protein.

    • A protected protein band that is more prominent in the this compound-treated lanes compared to the vehicle control lanes suggests target engagement.[7]

DARTS_Workflow start_end start_end process process decision decision output output A Start: Prepare Cell Lysate B Treat Lysate with this compound or Vehicle Control A->B C Limited Protease Digestion B->C D Stop Digestion C->D E Analyze by SDS-PAGE and Western Blot D->E F Compare Protein Bands E->F G Protected Band Observed? F->G H Target Engagement Confirmed G->H Yes I End G->I No H->I

Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.
This compound Conc. (µM)Protease Conc. (µg/mL)Target Protein Band IntensityControl Protein Band Intensity
0 (Vehicle)01.001.00
0 (Vehicle)100.350.38
1100.580.37
10100.820.39
100100.850.36

Pull-Down Assay

This technique uses a modified version of the small molecule, this compound, that is immobilized on a solid support (like agarose (B213101) beads) to "pull down" its binding partners from a cell lysate.[9]

  • Preparation of Affinity Matrix:

    • Synthesize a derivative of this compound containing a linker arm that can be covalently attached to a solid support (e.g., NHS-activated agarose beads).

    • As a negative control, prepare beads that are blocked or coupled to a structurally similar but inactive molecule.

  • Cell Lysate Preparation:

    • Prepare a native cell lysate as described for the DARTS protocol.

  • Affinity Purification:

    • Incubate the cell lysate with the this compound-coupled beads and the control beads for several hours at 4°C to allow for binding.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using a competitive ligand (e.g., a high concentration of free this compound), a low pH buffer, or SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.

    • Excise protein bands that are specifically present in the this compound-bead eluate and identify them using mass spectrometry (LC-MS/MS).[8]

    • Alternatively, perform a Western Blot on the eluates using an antibody against the suspected target.

PullDown_Workflow start_end start_end process process decision decision output output A Start: Immobilize this compound on Beads C Incubate Lysate with Beads (this compound & Control) A->C B Prepare Cell Lysate B->C D Wash Beads to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Analyze Eluate by SDS-PAGE E->F G Excise Specific Bands and Analyze by Mass Spectrometry F->G H Identify Enriched Proteins G->H I End H->I

Workflow of the affinity-based Pull-Down Assay.
Protein IDProtein NameScore (this compound beads)Score (Control beads)Fold Enrichment
P00533Epidermal growth factor receptor25435645.4
P60709Akt-118764541.7
P42336Mitogen-activated protein kinase 115028817.1
P08069Vascular endothelial growth factor receptor 212503041.6
P04637Cellular tumor antigen p53102951.1

By employing these robust methodologies, researchers can confidently validate the cellular target engagement of novel compounds like this compound, providing a solid foundation for further preclinical and clinical development. The choice between CETSA, DARTS, and Pull-Down assays will ultimately be guided by the specific biological question, the available resources, and the intrinsic properties of the compound and its target.

References

Comparative Study of Z118298144's (Imatinib) Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Z118298144" could not be identified in public databases. This guide has been created using Imatinib (B729) as a substitute for "this compound" to demonstrate a comparative analysis against an alternative, Nilotinib . Both are tyrosine kinase inhibitors used in the treatment of Chronic Myeloid Leukemia (CML).

This guide provides a detailed comparison of the pharmacokinetic profiles of Imatinib (represented as this compound) and Nilotinib, supported by experimental data for researchers, scientists, and drug development professionals.

Introduction

Imatinib was a revolutionary first-generation tyrosine kinase inhibitor (TKI) that transformed the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[1][2][3] It functions by targeting the BCR-ABL tyrosine kinase, the protein responsible for driving the uncontrolled growth of cancer cells in CML.[1][3][4] Nilotinib, a second-generation TKI, was developed to be a more potent and selective inhibitor of BCR-ABL, with the aim of overcoming Imatinib resistance and improving patient outcomes.[5][6][7] This guide compares their pharmacokinetic properties, which are crucial for understanding their efficacy and safety profiles.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of Imatinib and Nilotinib in human subjects.

Table 1: Single-Dose Pharmacokinetic Parameters

ParameterImatinib (this compound)Nilotinib
Dose 400 mg once daily300-400 mg twice daily
Tmax (Time to Peak Concentration) 2-4 hours[8]~3 hours[9][10]
Bioavailability (F%) 98%[8][11][12]Increased with food[9][10][13]
Plasma Protein Binding ~95%[2][8][11]>98%
Elimination Half-life (t½) ~18 hours[11][12]~17 hours[9][14]
Metabolism Primarily via CYP3A4[2][11][15][16]Primarily via CYP3A4[10][14]
Major Active Metabolite N-desmethyl derivative (CGP74588)[15]None that significantly contribute to pharmacological activity[14]
Excretion Predominantly in feces (as metabolites)[2][12]>90% in feces[14]

Table 2: Steady-State Pharmacokinetic Parameters (with standard dosing)

ParameterImatinib (this compound)Nilotinib
Cmax,ss (Peak Concentration) 2.3-2.9 µg/mLDose-proportional increase[10]
Cmin,ss (Trough Concentration) 1.2 ± 0.8 µg/mLPositively correlated with bilirubin (B190676) elevations[10]
AUC,ss (Area Under the Curve) Dose-proportionalDose-proportional up to 400mg once daily[17]

Mechanism of Action and Signaling Pathway

Both Imatinib and Nilotinib are potent inhibitors of the BCR-ABL tyrosine kinase.[18] The BCR-ABL fusion protein results from a chromosomal translocation and is a constitutively active kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and inhibition of apoptosis.[15][19][20][21] Imatinib and Nilotinib bind to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling.[3][4][22] Nilotinib has been shown to bind more tightly to the BCR-ABL protein and is more potent than Imatinib.[5][23]

BCR_ABL_Pathway BCR_ABL BCR-ABL Oncogene P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Kinase Activity ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Signal_Pathways Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Signal_Pathways Proliferation Cell Proliferation & Survival Signal_Pathways->Proliferation Apoptosis Inhibition of Apoptosis Signal_Pathways->Apoptosis TKI Imatinib / Nilotinib (this compound) TKI->BCR_ABL Inhibition

BCR-ABL signaling pathway and inhibition by TKIs.

Experimental Protocols

This protocol outlines a general procedure for assessing the pharmacokinetics of a test compound in animal models, such as mice or rats.

1. Animal Models:

  • Select appropriate animal strains (e.g., C57BL/6 mice, Sprague-Dawley rats).

  • Acclimate animals for at least one week before the study.

2. Dosing and Administration:

  • Formulation: Prepare the test compound in a suitable vehicle for intravenous (IV) and oral (PO) administration.

  • Administration:

    • IV: Administer as a bolus dose via the tail vein.

    • PO: Administer via oral gavage.

3. Blood Sample Collection:

  • Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Use an appropriate anticoagulant (e.g., K2-EDTA).

4. Sample Processing and Analysis:

  • Centrifuge blood samples to separate plasma.

  • Store plasma at -80°C until analysis.

  • Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of distribution).

PK_Workflow Dosing Dosing (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Calculation PK Parameter Calculation Analysis->Calculation

Experimental workflow for a preclinical PK study.

This method is used to monitor the molecular response to TKI therapy in CML patients.

1. Sample Collection and RNA Extraction:

  • Collect whole blood or bone marrow aspirate in EDTA tubes.

  • Isolate total RNA from the samples.

2. Reverse Transcription:

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

3. Quantitative PCR (qPCR):

  • Perform qPCR using primers and probes specific for the BCR-ABL1 fusion transcript and a control gene (e.g., ABL1).

  • Run the reaction on a real-time PCR instrument.

4. Data Analysis:

  • Determine the ratio of BCR-ABL1 to the control gene transcripts.

  • Express the results on the International Scale (IS) to standardize reporting.

Comparative Performance and Conclusion

Clinical trials, such as the ENESTnd study, have directly compared the efficacy of Nilotinib and Imatinib in newly diagnosed CML patients.[7][24] These studies have shown that Nilotinib leads to faster and deeper molecular responses compared to Imatinib.[7][18][25] This is a critical factor for long-term prognosis.

References

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